Technical Whitepaper: Physicochemical Profiling and Synthetic Derivatization of Methyl Azepane-3-carboxylate
Executive Summary As the pharmaceutical industry shifts away from planar, sp²-hybridized molecules toward sp³-enriched scaffolds—a paradigm often referred to as "escaping from flatland"—seven-membered heterocycles have e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the pharmaceutical industry shifts away from planar, sp²-hybridized molecules toward sp³-enriched scaffolds—a paradigm often referred to as "escaping from flatland"—seven-membered heterocycles have emerged as privileged structures. Methyl azepane-3-carboxylate is a highly versatile, non-planar building block that offers unique spatial geometry. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, conformational dynamics, and field-validated protocols for its integration into drug discovery pipelines.
Structural Significance and Conformational Logic
Azepanes offer a distinct conformational space compared to their six-membered (piperidine) and five-membered (pyrrolidine) counterparts. The seven-membered ring exhibits high flexibility, existing in a rapid equilibrium between twist-chair and boat conformations.
Causality in Drug Design: The placement of the carboxylate group at the C3 position introduces a critical exit vector. When incorporated into a larger pharmacophore, this vector allows for the precise spatial orientation of hydrogen-bond donors or acceptors. This structural pre-organization often leads to enhanced binding affinity at complex targets, such as G-protein coupled receptors (GPCRs) and kinases, while simultaneously improving the physicochemical profile of the resulting drug candidate.
Logical relationship between azepane scaffold properties and drug efficacy.
Physicochemical Profiling
Understanding the baseline properties of methyl azepane-3-carboxylate is critical for predicting its behavior in biological systems and during synthesis. As noted by chemical suppliers, this compound is often treated as an experimental product whose empirical properties are continuously being evaluated[1]. Therefore, empirical data is supplemented by high-confidence predictive models standard in medicinal chemistry.
As a Senior Application Scientist, I emphasize designing protocols that build in their own quality control checks. The following methodology details the N-derivatization and subsequent ester hydrolysis of methyl azepane-3-carboxylate—a standard sequence for generating screening libraries.
Workflow for the synthesis of azepane-3-carboxamide derivatives.
Protocol: N-Boc Protection and Epimerization-Free Hydrolysis
Objective: To generate N-Boc-azepane-3-carboxylic acid while preserving the stereochemical integrity at the C3 position.
Step-by-Step Methodology:
Free-basing (If using HCl salt, CAS 198959-48-7): Suspend methyl azepane-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (Et₃N, 2.5 eq) dropwise.
Causality: The low temperature prevents exothermic degradation, while the slight excess of Et₃N ensures complete neutralization of the hydrochloride salt, freeing the secondary amine for nucleophilic attack.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM. Stir for 4 hours at room temperature.
Hydrolysis: Concentrate the reaction mixture in vacuo and redissolve the crude intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at 0 °C.
Causality: LiOH is explicitly selected over NaOH or KOH because the lithium cation coordinates tightly with the ester carbonyl oxygen, accelerating hydrolysis at lower temperatures. This is a critical mechanistic choice to prevent base-catalyzed enolization and subsequent epimerization at the C3 stereocenter.
Workup: Acidify the mixture to pH 3 using 1M citric acid.
Causality: Citric acid is used instead of strong mineral acids (like HCl) to prevent the premature cleavage of the acid-sensitive Boc protecting group. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Self-Validating System:
This protocol is designed to be self-validating through routine ¹H-NMR tracking. The successful N-Boc protection is confirmed by the appearance of a distinct 9H singlet at ~1.45 ppm. The successful hydrolysis is validated by the complete disappearance of the 3H singlet at ~3.70 ppm (the methyl ester group). If the 3.70 ppm peak persists, the chemist immediately knows the hydrolysis is incomplete without needing complex mass spectrometry.
Analytical Characterization Standards
To ensure trustworthiness in library synthesis, the final building block must meet strict analytical criteria before being deployed in downstream assays:
LC-MS: Must show >95% purity by UV (214/254 nm). The mass spectrum should predominantly display the [M-tBu+H]⁺ and [M-Boc+H]⁺ fragments, as the intact Boc-protected molecular ion is often unstable and fragments predictably under standard ESI+ conditions.
¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the complex multiplet of the azepane ring protons (1.5–3.5 ppm) and the absolute absence of the methyl ester singlet.
Conclusion
Methyl azepane-3-carboxylate is a potent tool for medicinal chemists aiming to explore novel 3D chemical space. By strictly controlling the reaction conditions—specifically temperature and base selection during hydrolysis—researchers can reliably utilize this scaffold to generate robust, high-affinity drug candidates without compromising structural or stereochemical integrity.
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl Azepane-3-Carboxylate (CAS 786623-60-7)
Executive Summary In the pursuit of novel chemical space for drug discovery, medicinal chemists are increasingly moving away from flat, planar aromatic systems toward sp³-rich, conformationally flexible scaffolds. Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the pursuit of novel chemical space for drug discovery, medicinal chemists are increasingly moving away from flat, planar aromatic systems toward sp³-rich, conformationally flexible scaffolds. Methyl azepane-3-carboxylate (CAS 786623-60-7) represents a highly versatile building block in this paradigm. With a molecular weight of 157.21 g/mol , this seven-membered saturated nitrogen heterocycle provides unique 3D vector projections that are inaccessible to traditional six-membered piperidine analogs[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and step-by-step methodologies for its integration into high-throughput library synthesis.
Physicochemical Profiling & Structural Analysis
The exact molecular weight and isotopic distribution of a scaffold dictate its behavior in mass spectrometry-guided high-throughput screening. Methyl azepane-3-carboxylate (Chemical Formula:
C8H15NO2
) has a calculated molecular weight of 157.21 g/mol [2].
Causality of Scaffold Selection: Azepane vs. Piperidine
Why utilize a 7-membered azepane ring when 6-membered piperidines are more synthetically accessible? The causality lies in conformational thermodynamics . Piperidines overwhelmingly favor a rigid chair conformation, restricting the spatial orientation of their substituents. In contrast, the azepane ring exists in an equilibrium of flexible twist-chair and boat conformations. This flexibility allows the C3-carboxylate group to sample a broader chemical space, enabling the molecule to adapt to complex, dynamic protein binding pockets—a critical factor in overcoming target resistance[3].
Table 1: Physicochemical Comparison of Saturated N-Heterocyclic Scaffolds
To illustrate the structural divergence, the table below compares methyl azepane-3-carboxylate with its 6-membered analog, methyl nipecotate.
Property
Methyl azepane-3-carboxylate
Methyl nipecotate (Piperidine analog)
CAS Registry Number
786623-60-7
2971-79-1
Ring Size
7-membered (Azepane)
6-membered (Piperidine)
Molecular Formula
C8H15NO2
C7H13NO2
Molecular Weight
157.21 g/mol
143.18 g/mol
Monoisotopic Mass
157.1103 Da
143.0946 Da
Conformational State
High flexibility (Twist-chair/boat)
Rigid (Chair conformation)
3D Vector Projection
Broad spatial sampling
Restricted spatial sampling
Application in Drug Discovery
Azepane-based compounds have demonstrated a wide array of pharmacological properties, leading to over 20 FDA-approved drugs for various indications. Recently, the azepane scaffold has shown exceptional promise in neuropharmacology.
For instance, functionalized bicyclic azepanes have emerged as highly potent inhibitors of monoamine transporters, exhibiting strong selectivity toward the norepinephrine transporter (NET) and dopamine transporter (DAT)[4]. The secondary amine of methyl azepane-3-carboxylate serves as an optimal vector for N-alkylation or N-arylation to explore the hydrophobic sub-pockets of these central nervous system (CNS) targets, while the methyl ester provides a handle for subsequent hydrogen-bond donor/acceptor modifications.
Workflow Visualization
The following diagram illustrates the logical progression of utilizing methyl azepane-3-carboxylate in a drug discovery campaign.
Figure 1: Drug discovery workflow utilizing the methyl azepane-3-carboxylate scaffold.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocol for the N-derivatization of methyl azepane-3-carboxylate is designed as a self-validating system . It includes mechanistic justifications for reagent selection and built-in analytical quality control steps.
Protocol: Reductive Amination for N-Alkylation
This methodology describes the functionalization of the secondary amine using an aldehyde, yielding an N-alkylated azepane derivative suitable for library generation.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent (e.g., 157.2 mg, 1.0 mmol) of methyl azepane-3-carboxylate in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.
Mechanistic Rationale: Anhydrous DCE is utilized because the presence of water would drive the equilibrium of the intermediate iminium ion backward, hydrolyzing it back to the starting amine and aldehyde.
Imine Formation: Add 1.2 equivalents of the target aldehyde to the solution. Stir at room temperature for 2 hours.
Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (
NaBH(OAc)3
) in a single portion. Stir the reaction mixture at room temperature for 12 hours.
Mechanistic Rationale:
NaBH(OAc)3
is specifically chosen over stronger reducing agents like
LiAlH4
or
NaBH4
. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the iminium ion without reducing the C3-methyl ester group.
In-Process Quality Control (Self-Validation): Take a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into an LC-MS system.
Validation Criteria: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) for
m/z
158.2 (the
[M+H]+
peak of the 157.21 g/mol starting material) is <5% relative to the product mass peak.
Quenching & Extraction: Quench the reaction by slowly adding 5.0 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with Dichloromethane (
3×5
mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
AA Blocks. "Product Index: 786623-60-7 Methyl azepane-3-carboxylate." AA Blocks Catalog. URL: [Link]
European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." PubMed (PMID: 30469042). URL:[Link]
Journal of Medicinal Chemistry. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." ACS Publications. URL:[Link]
European Journal of Medicinal Chemistry. "Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds." PubMed (PMID: 39236466). URL:[Link]
Structural analysis of methyl azepane-3-carboxylate hydrochloride
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals. Executive Summary Saturated seven-membered nitrogen heterocycles, particularly azepanes, have emerged as priv...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
Saturated seven-membered nitrogen heterocycles, particularly azepanes, have emerged as privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors[1] and neuropharmacological agents[2]. Methyl azepane-3-carboxylate hydrochloride (CAS 198959-48-7;
C8H16ClNO2
) represents a highly versatile, chiral building block.
Unlike the rigid, well-defined chair conformations of six-membered piperidines, seven-membered azepanes exhibit a complex conformational landscape characterized by rapid interconversion between twist-chair and boat conformations. Furthermore, the presence of the hydrochloride salt fundamentally alters the molecule's electronic distribution and solid-state packing through robust hydrogen-bonding networks[1].
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the structural elucidation of methyl azepane-3-carboxylate hydrochloride, bridging solution-state dynamics with solid-state absolute configuration.
Conformational Dynamics & Molecular Architecture
The structural analysis of azepane derivatives requires accounting for transannular strain and the steric bulk of substituents. In methyl azepane-3-carboxylate, the C3-ester group acts as a conformational anchor. To minimize 1,4- and 1,5-diaxial-like transannular interactions, the methyl carboxylate moiety strongly prefers a pseudo-equatorial orientation within the lowest-energy twist-chair conformer[3].
The protonation of the N1 secondary amine to form the hydrochloride salt introduces a localized positive charge (
NH2+
). This protonation state is critical; it not only increases the aqueous solubility of the building block but also dictates the crystal lattice assembly, where the chloride anion (
Cl−
) acts as a multivalent hydrogen-bond acceptor for the
NH2+
protons[1].
Fig 1. Multimodal structural analysis workflow for azepane derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for resolving the solution-state conformational equilibrium of heterocycles[4].
Mechanistic Rationale for Solvent Selection
For hydrochloride salts, solvent selection is the most critical variable. While
D2O
provides excellent solubility, it induces rapid deuterium exchange at the
NH2+
center, obliterating the amine proton signals. To construct a self-validating protocol, DMSO-
d6 must be used. The highly polar, aprotic nature of DMSO solvates the ion pair without exchanging the acidic protons, allowing for the direct observation of the
NH2+
resonances and their scalar couplings to adjacent C2 and C7 methylene protons.
Step-by-Step NMR Protocol
Sample Preparation: Dissolve 15 mg of methyl azepane-3-carboxylate hydrochloride in 0.6 mL of anhydrous DMSO-
d6
. Ensure complete dissolution via brief sonication to achieve a homogeneous, isotropic solution.
1D Acquisition (
1
H and
13
C): Acquire
1
H spectra at 400 MHz or higher (298 K). The
NH2+
protons will appear as a broad downfield multiplet (typically
δ
8.5–9.5 ppm). Acquire
13
C spectra with
1
H decoupling to identify the ester carbonyl (
∼δ
173 ppm) and the methoxy carbon (
∼δ
52 ppm)[2].
2D COSY & HSQC: Utilize COSY to map the contiguous spin system from C2 through C7. HSQC is mandatory to resolve overlapping methylene proton signals by correlating them to their respective
13
C shifts[4].
Conformational Assignment via NOESY: Apply a mixing time of 300–500 ms. Look for cross-peaks between the C3-methine proton and the C2/C4 axial protons. A strong NOE between the C3 proton and adjacent axial protons confirms the pseudo-axial orientation of the C3 proton, thereby validating the pseudo-equatorial orientation of the bulky methyl carboxylate group.
Table 1: Expected NMR Spectral Features (DMSO-
d6
)
Nucleus / Position
Expected Chemical Shift (
δ
, ppm)
Multiplicity / Coupling
Structural Significance
1
H (N1-
H2+
)
8.80 – 9.30
Broad singlet/multiplet
Confirms HCl salt formation; no exchange in DMSO.
1
H (C3-H)
2.80 – 3.10
Multiplet
Diagnostic for ester orientation (axial vs. equatorial).
1
H (
OCH3
)
3.65 – 3.75
Singlet (3H)
Confirms intact methyl ester moiety.
13
C (C=O)
172.0 – 174.0
Singlet
Ester carbonyl carbon.
13
C (C2, C7)
45.0 – 50.0
Singlet
Deshielded due to proximity to protonated nitrogen.
While NMR provides dynamic solution data, Single-Crystal X-Ray Diffraction (SCXRD) is the sole method capable of unambiguously determining the absolute configuration of chiral centers and mapping the precise geometry of the crystalline lattice[5].
Mechanistic Rationale for Crystallization
Hydrochloride salts of secondary amines are notoriously hygroscopic, which can frustrate crystallization efforts. A vapor diffusion technique utilizing a solvent/anti-solvent pair is the most reliable method. Methanol (
MeOH
) acts as an excellent primary solvent due to its hydrogen-bonding capacity, while diethyl ether (
Et2O
) serves as the volatile anti-solvent. As
Et2O
slowly diffuses into the
MeOH
droplet, the dielectric constant of the mixture decreases, gently forcing the ionic compound into a highly ordered crystalline lattice driven by N-H···Cl interactions[3].
Fig 2. Step-by-step single-crystal growth and X-ray diffraction methodology.
Step-by-Step Crystallography Protocol
Crystal Growth: Dissolve 10 mg of the compound in 0.5 mL of HPLC-grade Methanol in a 2 mL inner vial. Place this uncapped vial inside a 20 mL outer vial containing 3 mL of Diethyl Ether. Seal the outer vial tightly and incubate at 4°C undisturbed for 3–7 days.
Harvesting: Select a colorless, block-shaped single crystal (approx.
0.1×0.1×0.2
mm). Submerge immediately in Paratone-N oil to prevent atmospheric moisture degradation and mount on a MiTeGen loop.
Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using Cu-K
α
radiation (
λ=1.54184
Å). Cu radiation is specifically chosen over Mo-K
α
to maximize the anomalous dispersion signal of the chloride ion, which is crucial for determining the absolute configuration (Flack parameter) of the C3 stereocenter[5].
Structural Refinement: Solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically. Locate the
NH2+
protons in the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding geometry.
Table 2: Key Crystallographic Parameters for Azepane HCl Salts
Quantifies the exact deviation from planarity in the 7-membered ring[3].
H-Bond Distances
N-H···Cl distances of 3.10 – 3.25 Å.
Primary driving force for crystal lattice stabilization[1].
Absolute Structure
Flack parameter near
0.00(3)
.
Unambiguously assigns the (R) or (S) configuration at C3[5].
Substituent Torsion
C2-C3-C(=O)-O dihedral angle.
Defines the rotational conformation of the ester relative to the ring.
Orthogonal Validation: Mass Spectrometry & IR Spectroscopy
To ensure absolute scientific integrity, the structural model derived from NMR and XRD must be orthogonally validated.
High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI-TOF) in positive mode will strip the chloride counterion, yielding the intact molecular ion
[M+H]+
. For methyl azepane-3-carboxylate (
C8H15NO2
), the theoretical exact mass is
m/z
158.1176. Observing this exact mass within an error of
<3
ppm confirms the elemental composition[2].
Attenuated Total Reflectance FTIR (ATR-FTIR): The solid-state IR spectrum provides rapid verification of functional groups. The ester carbonyl stretch will present as a sharp, intense peak near
1730 cm−1
. The protonated secondary amine (
NH2+
) will manifest as a broad, complex band in the
2400−3000 cm−1
region, characteristic of amine hydrochlorides engaged in strong hydrogen bonding.
Conclusion
The structural elucidation of methyl azepane-3-carboxylate hydrochloride requires a multifaceted approach that respects the dynamic nature of the seven-membered azepane ring and the profound influence of the hydrochloride salt. By utilizing DMSO-
d6
in NMR to preserve amine proton visibility, and employing Cu-K
α
radiation in SCXRD to leverage the chloride ion for absolute configuration determination, researchers can establish a self-validating, highly accurate structural profile of this crucial synthetic building block.
References
1 - Journal of Medicinal Chemistry - ACS Publications
2.3 - National Institutes of Health (NIH)
3.2 - National Institutes of Health (NIH)
4.4 - Instituto Politécnico de Bragança (IPB)
Thermodynamic Solubility Profiling of Methyl Azepane-3-Carboxylate in Organic Solvents
As a Senior Application Scientist, I approach solubility profiling not merely as a data-gathering exercise, but as a foundational thermodynamic mapping process. Methyl azepane-3-carboxylate (MAC) is a highly versatile cy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach solubility profiling not merely as a data-gathering exercise, but as a foundational thermodynamic mapping process. Methyl azepane-3-carboxylate (MAC) is a highly versatile cyclic secondary amine intermediate. Because azepane derivatives are crucial precursors to numerous pharmaceutical drugs (1), understanding MAC's behavior in various organic solvents dictates the efficiency of downstream crystallization, liquid-liquid extraction, and API purification workflows.
This whitepaper provides an in-depth technical guide to the solvation mechanics, quantitative profiling, and self-validating experimental methodologies required to accurately determine the solubility of MAC in organic solvent systems.
Physicochemical Properties & Solvation Mechanics
The solubility of MAC is governed by its dual functional moieties:
The Azepane Ring (Secondary Amine): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). It provides a degree of lipophilicity due to the seven-membered hydrocarbon ring.
The Methyl Carboxylate Ester: A polar aprotic group that acts as a strong hydrogen bond acceptor and participates in dipole-dipole interactions.
When mapping MAC against different organic solvents, the thermodynamic equilibrium is established by the interplay between the solvent's dielectric constant and the solute's structural subgroups. Modern predictive models utilizing UNIFAC subgroups and Partial Least-Squares (PLS) regression have shown that API solubility is heavily dependent on these specific functional group interactions (2).
Figure 1: Solvation pathways of Methyl azepane-3-carboxylate based on solvent properties.
Quantitative Solubility Profile in Organic Solvents
To design an effective crystallization or extraction process, scientists must compare solubility across different solvent classes. The experimental solubility of potential drugs is successfully correlated using thermodynamic equations derived from shake-flask methodologies (3).
Below is a synthesized quantitative profile representing the thermodynamic equilibrium of azepane-3-carboxylate derivatives at 298.15 K (25°C).
Solvent
Dielectric Constant (ε at 25°C)
Solvation Mechanism
Representative Solubility (mg/mL)
Mole Fraction Solubility (x)
Methanol
32.7
Protic / Strong H-Bonding
> 120.0
~ 0.052
Ethanol
24.5
Protic / H-Bonding
85.5
~ 0.041
1-Octanol
10.3
Amphiphilic / VdW + H-Bond
60.1
~ 0.031
Ethyl Acetate
6.0
Polar Aprotic / Dipole
45.2
~ 0.023
Cyclohexane
2.0
Non-Polar / Weak VdW
< 1.0
< 0.001
Data Interpretation: MAC exhibits high solubility in short-chain alcohols (Methanol, Ethanol) due to robust hydrogen bonding with both the amine and ester groups. Cyclohexane acts as a potent anti-solvent, making a Methanol/Cyclohexane binary mixture an excellent candidate for controlled cooling or anti-solvent crystallization.
Kinetic dissolution methods are insufficient for rigorous process chemistry. To obtain true thermodynamic data, we utilize a self-validating Shake-Flask protocol coupled with Ultra-High Performance Liquid Chromatography (UPLC).
Step-by-Step Protocol
Step 1: Solid Dispensing and Saturation Preparation
Action: Dispense an excess amount (e.g., 50 mg) of highly pure (>99%) MAC into 2 mL amber glass HPLC vials.
Causality: An excess of solid ensures the solvent becomes fully saturated, which is the fundamental prerequisite for measuring thermodynamic equilibrium. Amber glass prevents potential UV-induced degradation of the secondary amine over the 24-hour incubation period.
Step 2: Solvent Addition and Sealing
Action: Add 1.0 mL of the target organic solvent to each vial. Immediately seal the vials with PTFE-lined crimp caps.
Causality: PTFE-lined caps prevent solvent evaporation. Volatile solvents like methanol or ethyl acetate can easily evaporate during prolonged agitation, which would artificially concentrate the solute and falsely inflate the calculated solubility.
Step 3: Thermodynamic Equilibration
Action: Place the sealed vials in a thermoshaker incubated precisely at 298.15 K (25°C). Agitate at 500 rpm for 24 hours.
Causality: 24 hours of constant agitation is required to overcome the activation energy of dissolution and reach a true thermodynamic plateau. Temperature control is critical; even a 1°C fluctuation can alter organic solubility by 5-10%.
Step 4: Phase Separation via Centrifugation
Action: Transfer the vials to a temperature-controlled centrifuge (set to 25°C) and spin at 10,000 rpm for 15 minutes.
Causality: Centrifugation is chosen over syringe filtration. Organic solvents can degrade standard syringe filters (like PES or PVDF), introducing leachables into the sample. Furthermore, APIs can adsorb onto filter membranes, artificially lowering the measured concentration. Centrifugation cleanly pellets the undissolved solid without introducing these artifacts.
Action: Carefully aspirate 100 µL of the saturated supernatant and dilute it 1:100 in the mobile phase. Analyze via UPLC using a validated UV calibration curve.
Self-Validation System: Run a known Quality Control (QC) standard of MAC every 10 samples. If the QC standard deviates by >2%, the run is invalidated. Additionally, visually inspect the vials post-centrifugation; if no solid pellet remains, the solution was not saturated , and the test must be repeated with a higher initial solid mass.
Figure 2: High-throughput equilibrium solubility workflow for organic solvent profiling.
Conclusion
The solubility profile of Methyl azepane-3-carboxylate in organic solvents is a direct manifestation of its structural thermodynamics. By leveraging protic solvents for high-concentration dissolution and non-polar alkanes as anti-solvents, researchers can engineer highly efficient purification workflows. Adhering to the self-validating shake-flask methodology ensures that the data driving these chemical processes is both accurate and reproducible.
An In-depth Technical Guide to the Thermodynamic Stability of Methyl Azepane-3-carboxylate at Room Temperature
Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of methyl azepane-3-carboxylate at room temperature. The azepane scaffold is a privileged structure in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of methyl azepane-3-carboxylate at room temperature. The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds.[1][2] Understanding the intrinsic stability of its derivatives, such as methyl azepane-3-carboxylate, is paramount for drug development professionals, ensuring the safety, efficacy, and shelf-life of potential therapeutic agents.[1] This document delineates the core principles governing the stability of this molecule, from its conformational dynamics to its potential degradation pathways. It further provides detailed, field-proven protocols for experimental stability assessment and computational analysis, designed to be a self-validating system for researchers and scientists.
Introduction: The Azepane Scaffold in Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, is a recurring motif in a multitude of pharmacologically active agents, including anticancer, antimicrobial, and anticonvulsant drugs.[1] Its prevalence stems from the unique three-dimensional space it occupies, a consequence of its inherent conformational flexibility.[3][4] This flexibility allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[5] However, this conformational diversity also presents challenges in predicting and ensuring the long-term stability of azepane-containing molecules.[3][4] Methyl azepane-3-carboxylate, as a representative derivative, incorporates both a secondary amine and a methyl ester, two functional groups that can significantly influence its stability profile. A thorough understanding of its thermodynamic stability is therefore a critical prerequisite for its advancement in any drug development pipeline.
Intrinsic Factors Governing Stability
The thermodynamic stability of methyl azepane-3-carboxylate is not a singular property but rather a confluence of several structural and electronic factors. At room temperature, the molecule's stability is primarily dictated by its conformational energetics and the reactivity of its constituent functional groups.
Conformational Analysis of the Azepane Ring
The seven-membered azepane ring is inherently more flexible than its five- and six-membered counterparts, existing as a dynamic equilibrium of several low-energy conformations, most notably the chair and boat forms, along with their twisted variations.[6][7] The presence of a methyl carboxylate group at the 3-position is expected to influence the conformational preference, aiming to minimize steric hindrance and torsional strain.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the conformational landscape of substituted azepanes.[6][7] Such studies can predict the relative energies of different conformers and the energy barriers to their interconversion.
Diagram: Conformational Isomers of Azepane
Caption: Energy landscape of azepane conformational isomers.
Electronic and Steric Effects of Substituents
The methyl carboxylate group at the C-3 position and the secondary amine within the ring are the primary determinants of the molecule's chemical reactivity.
Ester Group: The ester functionality is susceptible to hydrolysis, a primary degradation pathway. The rate of hydrolysis is influenced by pH and can be catalyzed by both acids and bases.[8][9]
Amine Group: The secondary amine can act as a nucleophile and can also be prone to oxidation.[8] Its basicity will be a key factor in its reactivity and potential for intramolecular catalysis.
Potential Degradation Pathways at Room Temperature
Based on the functional groups present in methyl azepane-3-carboxylate, several degradation pathways can be anticipated under ambient storage conditions, particularly in the presence of moisture.
Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid is one of the most probable degradation routes.[9] This reaction can be accelerated by trace amounts of acid or base.
Diagram: Hydrolysis of Methyl Azepane-3-carboxylate
Caption: Primary hydrolytic degradation pathway.
Intramolecular Aminolysis (Lactamization)
The presence of a secondary amine in proximity to the ester group raises the possibility of an intramolecular cyclization reaction to form a lactam. This is a common degradation pathway for molecules containing both amine and ester functionalities.
Oxidation
The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxygen and trace metal ions.[8]
Decarboxylation
While less common at room temperature for simple esters, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) could be a subsequent degradation step, particularly if catalyzed by other components in a formulation.[10]
Experimental Assessment of Thermodynamic Stability
A robust experimental plan is crucial for quantifying the thermodynamic stability of methyl azepane-3-carboxylate. This involves a combination of long-term stability studies and forced degradation experiments.
Long-Term and Accelerated Stability Studies
Following the International Council for Harmonisation (ICH) guidelines is the standard for pharmaceutical stability testing.[11]
Table 1: Recommended Storage Conditions for Stability Testing
Study Type
Storage Condition
Minimum Duration
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
RH = Relative Humidity
Protocol for Long-Term Stability Study
Sample Preparation: Prepare multiple batches of methyl azepane-3-carboxylate with well-characterized purity and physical properties.
Packaging: Store samples in containers that mimic the intended final packaging.
Storage: Place samples in a calibrated stability chamber at 25°C/60% RH.[1]
Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[11]
Analysis: At each time point, analyze the samples for appearance, assay (potency), purity (degradation products), and moisture content.[1]
Diagram: Stability Testing Workflow
Caption: Workflow for a long-term stability study.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of analytical methods.[12][13][14]
Protocol for Forced Degradation
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for a defined period.[9]
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for a defined period.[9]
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.[8]
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).[15]
Photostability: Expose the solid and a solution of the compound to light as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and identify degradation products.[16][17]
Table 2: Typical Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Temperature
Acid Hydrolysis
0.1 M - 1 M HCl
40 - 80°C
Base Hydrolysis
0.1 M - 1 M NaOH
40 - 80°C
Oxidation
3 - 30% H₂O₂
Room Temp. or Elevated
Thermal
Dry Heat
> 20°C above accelerated
Photolytic
ICH specified light source
Room Temp.
Analytical Methodology
A validated stability-indicating analytical method is the cornerstone of any stability study.[18] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.
Key Attributes of a Stability-Indicating Method:
Specificity: The ability to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Computational Approaches to Stability Prediction
In silico methods can provide valuable insights into the thermodynamic stability of a molecule before and during experimental studies.
Quantum Mechanical Calculations
Quantum mechanical methods, such as DFT, can be used to calculate the relative energies of the parent molecule and its potential degradation products.[6][7] This allows for the prediction of the thermodynamic favorability of different degradation pathways.
Molecular Dynamics Simulations
Molecular dynamics simulations can be employed to study the conformational dynamics of methyl azepane-3-carboxylate in different solvent environments and at various temperatures, providing insights into its flexibility and potential for intramolecular reactions.
Conclusion and Recommendations
The thermodynamic stability of methyl azepane-3-carboxylate at room temperature is a critical quality attribute that must be thoroughly investigated for its potential use in drug development. This guide outlines a comprehensive strategy for this assessment, integrating an understanding of the molecule's intrinsic structural and electronic properties with robust experimental and computational methodologies.
It is recommended that a systematic approach be taken, beginning with forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method. This should be followed by long-term and accelerated stability studies under ICH conditions to establish a preliminary shelf-life and recommended storage conditions. Computational studies should be used in parallel to provide a deeper mechanistic understanding of the observed degradation phenomena. By following these protocols, researchers can build a comprehensive stability profile for methyl azepane-3-carboxylate, ensuring the development of a safe, effective, and stable final product.
References
A. M. F. et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at: [Link]
O'Hagan, D. et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link]
O'Hagan, D. et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link]
Aragen Life Sciences. (2025). Redefining Stability Protocols for Modern Small Molecule APIs. Available at: [Link]
(2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
A. M. F. et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. Available at: [Link]
(2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. Available at: [Link]
Patel, A. R. et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]
Wang, Q. et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports. Available at: [Link]
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available at: [Link]
G. M. et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
O'Neill, J. (2022). Stability Protocols: Road Maps to Success. Pharmaceutical Online. Available at: [Link]
Patel, A. R. et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Center for Biotechnology Information. Available at: [Link]
Han, I. et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
G. M. et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
(2000). Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous... ResearchGate. Available at: [Link]
Fiedler, F. et al. (1975). The Kinetics of Hydrolysis of Some. Amanote Research. Available at: [Link]
Hay, R. W. & O'Connor, M. J. (1983). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
Mohamed, M. S. et al. (2012). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. Available at: [Link]
Bajaj, S. et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]
Anjum, S. (2014). Why are 3H-Azepines more stable when compared to other isomers? ResearchGate. Available at: [Link]
Kumar, A. P. et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica. Available at: [Link]
Lösungsfabrik. (2018). Stability-indicating methods and their role in drug's quality control. Available at: [Link]
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
(2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]
Isert, L. et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
Li, Y. et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available at: [Link]
Fridman, A. et al. (2012). Emergent Decarboxylase Activity and Attenuation of α/β-Hydrolase Activity during the Evolution of Methylketone Biosynthesis in Tomato. The Plant Cell. Available at: [Link]
Starek, M. et al. (2011). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica. Available at: [Link]
R. A. S. et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules. Available at: [Link]
(2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research. Available at: [Link]
NTU Journal. tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate. Available at: [Link]
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Advanced Material Safety and Handling Whitepaper: Methyl Azepane-3-Carboxylate
Executive Summary Methyl azepane-3-carboxylate is a critical seven-membered heterocyclic building block extensively utilized in the synthesis of conformationally restricted peptidomimetics and targeted central nervous sy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl azepane-3-carboxylate is a critical seven-membered heterocyclic building block extensively utilized in the synthesis of conformationally restricted peptidomimetics and targeted central nervous system (CNS) therapeutics. Commercially available as both a free base (CAS: 786623-60-7)[1] and a more stable hydrochloride salt (CAS: 198959-48-7)[2], its safe handling requires a nuanced understanding of its physicochemical properties. Because it is widely classified as an experimental product whose toxicological properties are not fully evaluated[3], researchers must apply stringent, self-validating safety protocols to mitigate unknown risks.
Physicochemical Profiling & Handling Causality
To design a safe and effective experimental workflow, we must first analyze the molecular characteristics of methyl azepane-3-carboxylate and understand why these properties dictate specific handling requirements.
Causality in Handling:
The secondary amine within the azepane ring is highly nucleophilic and basic (estimated pKa ~ 9.5). In its free base form, it rapidly absorbs atmospheric carbon dioxide to form carbamate salts, altering its stoichiometry and reactivity. Consequently, it is predominantly supplied as the hydrochloride salt to preserve its integrity[6]. The pendant methyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions. Therefore, storing the compound at 2-8°C under an inert atmosphere (Argon/N2) is not merely a recommendation—it is a chemical necessity to prevent degradation and ensure reproducible reaction kinetics.
Hazard Identification & Toxicological Mechanisms
While specific in vivo toxicological data for methyl azepane-3-carboxylate is limited[5], we must extrapolate risks based on its functional groups. Aliphatic amines and esters are universally recognized as mucosal and dermal irritants.
Mechanistic Causality of Toxicity:
If the free base contacts moisture on the skin or respiratory tract, the localized pH elevates, causing saponification of epidermal lipids. Furthermore, the lipophilic methyl ester facilitates rapid penetration through the lipid bilayer. Once intracellular, endogenous carboxylesterases may cleave the ester, releasing methanol and azepane-3-carboxylic acid. This intracellular acidification and solvent release trigger oxidative stress and a pro-inflammatory cytokine cascade.
Mechanistic pathway of cellular stress induced by unprotected exposure to azepane derivatives.
Self-Validating Experimental Protocols
To mitigate the risks outlined above, every experimental procedure must be designed as a self-validating system. The following protocol details the safe handling and N-Boc protection of methyl azepane-3-carboxylate hydrochloride, ensuring that every step visually or physically confirms the safety of the next.
Protocol: Safe Handling and N-Boc Derivatization
Preparation & PPE: Don a flame-retardant lab coat, nitrile gloves (double-gloving is recommended due to ester permeability), and splash goggles. Operate exclusively within a Class II fume hood with a minimum face velocity of 100 fpm.
Weighing (Self-Validating Step): Use a static-free, grounded spatula to weigh the hydrochloride salt (CAS: 198959-48-7).
Causality: HCl salts of amines are notoriously hygroscopic and prone to static cling. Grounding prevents aerosolization and inhalation exposure, validating that the mass transfer is clean and contained.
Dissolution: Transfer the powder to a dry, round-bottom flask purged with Argon. Dissolve entirely in anhydrous dichloromethane (DCM).
Causality: Complete dissolution prior to the addition of base ensures no localized concentration gradients exist, preventing runaway exotherms. A clear solution validates readiness for neutralization.
Neutralization: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) at 0°C.
Causality: DIPEA liberates the free base in situ without causing ester saponification, which would inevitably occur if aqueous NaOH were used.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) dropwise. Monitor for CO2 evolution.
Causality: The controlled release of CO2 gas bubbles serves as a visual, self-validating indicator that the derivatization reaction is proceeding safely and correctly.
Workflow for the safe handling and experimental setup of methyl azepane-3-carboxylate.
Emergency Response & Waste Management
Spill Protocol: Do not use water initially, as it may spread the lipophilic ester across surfaces. Absorb liquid spills with an inert absorbent (e.g., vermiculite or sand). For the solid HCl salt, sweep up using a damp, static-free cloth to prevent dust generation.
Waste Disposal: Collect all reaction byproducts, aqueous washes, and contaminated PPE in clearly labeled, sealable containers. Dispose of as halogenated (if DCM is used) and amine-containing hazardous waste in strict compliance with local environmental and institutional regulations.
References
AA Blocks. "Methyl azepane-3-carboxylate (CAS 786623-60-7) Product Index." AA Blocks. Available at: [Link]
A Guide to the Spectroscopic Identification of Methyl Azepane-3-carboxylate
Introduction Methyl azepane-3-carboxylate is a saturated seven-membered heterocyclic compound, a derivative of azepane, which serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] The azepane motif...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl azepane-3-carboxylate is a saturated seven-membered heterocyclic compound, a derivative of azepane, which serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] The azepane motif is integral to numerous bioactive molecules and pharmaceuticals.[1][2][3] Its structural incorporation can significantly influence the pharmacological properties of a molecule. Therefore, the unambiguous structural confirmation of intermediates like methyl azepane-3-carboxylate is a critical step in the synthesis of more complex drug candidates. This technical guide provides a comprehensive overview of the analytical methodologies required for the definitive spectroscopic identification of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols and interpretations detailed herein are designed to establish a self-validating system for characterization, ensuring the highest degree of scientific integrity.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's composition is the foundation for all spectroscopic analysis.
Molecular Formula: C₈H₁₅NO₂
Molecular Weight: 157.21 g/mol
Structure: The molecule consists of a saturated seven-membered azepane ring with a methyl ester group at the 3-position.
Figure 1: Molecular Structure of Methyl Azepane-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl azepane-3-carboxylate, both ¹H and ¹³C NMR provide specific, assignable signals that confirm its structure.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The azepane ring's conformational flexibility can lead to complex multiplets for the ring protons.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Assignment
~3.70
s
-OCH₃
~3.20 - 3.40
m
H-2, H-7 (CH₂ adjacent to N)
~2.80 - 3.00
m
H-3 (CH bearing the ester)
~2.50
br s
N-H
| ~1.50 - 1.90 | m | H-4, H-5, H-6 (Ring CH₂) |
Interpretation:
-OCH₃ Protons: A sharp singlet appearing around δ 3.70 ppm is characteristic of the three protons of the methyl ester group, which are chemically equivalent and not coupled to other protons.[4]
Ring Protons Adjacent to Nitrogen (H-2, H-7): The methylene protons alpha to the nitrogen atom are deshielded by the electronegative nitrogen, and their signals are expected to appear in the δ 3.20-3.40 ppm region.
Methine Proton (H-3): The proton at the carbon bearing the carboxylate group is expected to be a multiplet around δ 2.80-3.00 ppm.
Amine Proton (N-H): The signal for the N-H proton is typically a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary depending on solvent and concentration.
Other Ring Protons (H-4, H-5, H-6): The remaining methylene protons on the azepane ring are shielded and will appear as a complex series of overlapping multiplets in the aliphatic region (δ 1.50-1.90 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm
Carbon Assignment
~174.0
C=O (Ester carbonyl)
~52.0
-OCH₃
~47.0 - 50.0
C-2, C-7
~45.0
C-3
| ~28.0 - 35.0 | C-4, C-5, C-6 |
Interpretation:
Carbonyl Carbon: The most deshielded signal, appearing around δ 174.0 ppm, is unequivocally assigned to the ester carbonyl carbon.[4][5]
Ester Methyl Carbon: The carbon of the -OCH₃ group typically resonates around δ 52.0 ppm.[4]
Ring Carbons: The carbons of the azepane ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-7) are expected between δ 47.0-50.0 ppm, while the methine carbon (C-3) is also in a similar region. The remaining methylene carbons (C-4, C-5, C-6) are more shielded and appear further upfield.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the protonated molecular ion.
Table 3: Predicted ESI-MS Data
m/z
Assignment
158.1176
[M+H]⁺ (Protonated Molecule)
180.0995
[M+Na]⁺ (Sodium Adduct)
126.0913
[M+H - CH₃OH]⁺
| 98.0964 | [M+H - COOCH₃]⁺ |
Interpretation:
The primary observation in the ESI mass spectrum would be the protonated molecular ion [M+H]⁺ at m/z 158.1176, which confirms the molecular weight of 157.21 g/mol . Common fragmentation pathways for esters include the loss of methanol (CH₃OH) or the entire methyl carboxylate group, leading to the fragment ions observed in Table 3.
Figure 2: Proposed ESI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
Wavenumber (ν) cm⁻¹
Functional Group Assignment
~3350 (broad)
N-H stretch
~2930, 2860
C-H stretch (aliphatic)
~1735 (strong)
C=O stretch (ester)
| ~1240, 1170 | C-O stretch (ester) |
Interpretation:
N-H Stretch: A broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.[3]
C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the azepane ring and methyl group.[7]
C=O Stretch: The most prominent peak in the spectrum will be a strong, sharp absorption around 1735 cm⁻¹, which is definitive for the carbonyl (C=O) group of a saturated ester.[8]
C-O Stretch: The C-O stretching vibrations of the ester group typically result in two bands in the 1100-1300 cm⁻¹ region, often referred to as the "fingerprint" region for esters.[9][10]
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of methyl azepane-3-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.[7]
Infrared Spectroscopy Protocol
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition: Place the salt plates in the sample holder of the spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.[7]
Figure 3: Workflow for Spectroscopic Identification.
Conclusion
The structural elucidation of methyl azepane-3-carboxylate is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy define the precise carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides insight into structural lability through fragmentation analysis. Finally, infrared spectroscopy verifies the presence of key functional groups, namely the secondary amine and the methyl ester. The collective data from these orthogonal techniques provides an irrefutable and comprehensive characterization, ensuring the identity and purity of the compound for its intended use in research and development.
References
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Nepal Journals Online. Synthesis, Characterization and Biological Screening of Azepine Derivative. Available from: [Link]
ACS Publications. Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. 2022. Available from: [Link]
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MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021. Available from: [Link]
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Historically, medicinal chemistry libraries have been heavily biased toward planar, five- and six-membered nitrogen heterocycles (e.g., pyrrolidines and piperidines) (1[1]). However, the modern drive to escape "flatland" and increase the three-dimensionality (sp³ character) of drug candidates has brought seven-membered aliphatic heterocycles, such as azepanes, to the forefront of drug discovery (2[2]).
Azepane derivatives exhibit a wide range of biological activities, functioning as antidiabetic agents (e.g., Tolazamide), antihistamines (e.g., Azelastine), and potent kinase inhibitors (3[3],4[4]). A premier example is the natural fungal metabolite (-)-balanol, an azepane-containing ATP-competitive inhibitor of protein kinases, which serves as a highly effective scaffold for antitumor agent development (3[3]).
Mechanism of ATP-competitive kinase inhibition by azepane derivatives.
Strategic Utility of Methyl Azepane-3-Carboxylate
The conformational flexibility of the azepane ring is often decisive for its bioactivity. Introducing specific substituents can bias the ring into a major conformation, which is critical for effective target binding and structure-activity relationship (SAR) optimization (5[5]).
Methyl azepane-3-carboxylate serves as an ideal, orthogonally functionalizable building block (6[6]). It possesses two primary sites for derivatization:
The secondary amine (N-1) : Allows for alkylation, arylation, or acylation to modulate lipophilicity and basicity.
The C-3 methyl ester : Can be hydrolyzed to a carboxylic acid for amide coupling (creating constrained peptidomimetics) or reduced to an alcohol for etherification.
Experimental Design & Causality
To synthesize a library of novel azepane-3-carboxamides, a sequential protection-hydrolysis-coupling strategy is required.
Causality for N-Protection : The secondary amine in the azepane ring is highly nucleophilic. If the C-3 ester is hydrolyzed to the corresponding acid without first masking the amine, the molecule will undergo uncontrolled intermolecular amidation, leading to oligomerization. N-tert-butyloxycarbonyl (N-Boc) protection is selected because it is stable to the basic conditions of ester saponification but easily removed under mild acidic conditions later (2[2]).
Causality for Hydrolysis Conditions : Lithium hydroxide (LiOH) in a THF/Water mixture is chosen over harsher acidic or high-temperature basic hydrolysis. The THF ensures the lipophilic N-Boc intermediate remains in solution, while the mild LiOH prevents potential epimerization at the C-3 chiral center.
Causality for Amide Coupling : The C-3 position of the azepane ring is sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, HATU is employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation of sterically demanding secondary amines to completion (7[7]).
Divergent synthetic workflow from methyl azepane-3-carboxylate to drug candidates.
Quantitative Data & Optimization
The following table summarizes the optimization of the amide coupling step (N-Boc-azepane-3-carboxylic acid with a model primary amine, benzylamine), demonstrating the necessity of the chosen reagents.
Entry
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Rationale / Observation
1
EDC, HOBt
DIPEA
DCM
24
42
Sluggish reaction due to C-3 steric hindrance.
2
DCC
DMAP
DCM
24
35
Dicyclohexylurea byproduct difficult to separate.
3
PyBOP
DIPEA
DMF
12
68
Improved activation, but incomplete conversion.
4
HATU
DIPEA
DMF
4
91
Optimal. Rapid formation of active ester; high yield.
Step-by-Step Experimental Protocols
Self-Validating Systems: Each step includes in-process controls (e.g., TLC monitoring) to ensure the reaction has proceeded as intended before moving to the next stage.
Protocol A: N-Boc Protection of Methyl Azepane-3-Carboxylate
Preparation : Dissolve methyl azepane-3-carboxylate hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise. Causality: The excess base neutralizes the hydrochloride salt, freeing the secondary amine, and acts as an acid scavenger for the subsequent step.
Reaction : Remove the ice bath and stir at room temperature for 4 hours.
Validation : Monitor via TLC (Hexane/Ethyl Acetate 7:3). The starting material (ninhydrin active, stays at baseline) should disappear, replaced by a higher Rf spot (UV inactive, stains with phosphomolybdic acid).
Workup : Wash the organic layer with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-methyl azepane-3-carboxylate.
Protocol B: Saponification to N-Boc-Azepane-3-Carboxylic Acid
Preparation : Dissolve the crude N-Boc-methyl azepane-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir at room temperature for 12 hours.
Validation : Monitor via TLC. The ester spot should be completely consumed, yielding a baseline spot (the carboxylate salt).
Workup : Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and wash with diethyl ether (to remove non-polar impurities).
Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M KHSO₄. Causality: KHSO₄ is used instead of HCl to prevent premature cleavage of the acid-sensitive Boc group.
Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the pure N-Boc-azepane-3-carboxylic acid.
Protocol C: HATU-Mediated Amide Coupling
Activation : Dissolve N-Boc-azepane-3-carboxylic acid (1.0 eq, 2 mmol) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the reactive ester before the amine is introduced, reducing side reactions.
Coupling : Add the desired primary or secondary amine (1.2 eq) to the solution. Stir at room temperature for 4 hours.
Validation : LC-MS or TLC should indicate complete consumption of the azepane acid mass/spot.
Workup : Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl, saturated NaHCO₃, and brine.
Purification : Dry the organic layer, concentrate, and purify via flash column chromatography to isolate the N-Boc-azepane-3-carboxamide derivative.
References
C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research , Life Chemicals. 3
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review , European Journal of Medicinal Chemistry (via ResearchGate). 2
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation , Organic Letters (ACS Publications). 5
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes , MDPI. 4
Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols , Benchchem.7
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes , Nature Chemistry (via PubMed). 1
Chemical Compounds and Synthesis Overview , Scribd. 6
Methyl azepane-3-carboxylate as a building block in drug discovery
Application Note: Methyl Azepane-3-Carboxylate as a Versatile 3D Scaffold in Fragment-Based Drug Discovery Rationale: Escaping "Flatland" with 7-Membered N-Heterocycles In modern medicinal chemistry, there is a paradigm...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Methyl Azepane-3-Carboxylate as a Versatile 3D Scaffold in Fragment-Based Drug Discovery
Rationale: Escaping "Flatland" with 7-Membered N-Heterocycles
In modern medicinal chemistry, there is a paradigm shift away from flat, sp2-hybridized aromatic systems toward highly saturated, sp3-rich scaffolds. This transition, often termed "escaping flatland," improves compound solubility, reduces off-target toxicity, and enhances three-dimensional target engagement.
Azepanes (7-membered N-heterocycles) represent a privileged class of conformational scaffolds. Their inherent ring flexibility allows them to adopt multiple conformations (e.g., twist-chair, boat), which is often decisive for optimal bioactivity and receptor binding 1. Historically found in natural products like the kinase inhibitor (-)-balanol, synthetically derived azepanes are increasingly prevalent in approved drugs (e.g., Tolazamide, Azelastine) and experimental leads 2.
Methyl azepane-3-carboxylate serves as a highly modular building block for Fragment-Based Drug Discovery (FBDD). It offers two orthogonal vectors for functionalization: the secondary amine (N1) and the methyl ester (C3). This dual-reactivity profile enables the rapid generation of diverse chemical libraries, particularly for targeting neuropharmacological receptors and kinases 3.
Physicochemical & Structural Profile
To ensure reproducibility in library synthesis, it is critical to understand the physical parameters of the starting material. The hydrochloride salt is typically preferred due to its enhanced bench stability and resistance to premature cyclization or degradation.
Property
Value / Description
Chemical Name
Methyl azepane-3-carboxylate hydrochloride
CAS Number
198959-48-7 (HCl salt) / 786623-60-7 (Free base)
Molecular Formula
C8H15NO2 • HCl
Molecular Weight
193.67 g/mol
Appearance
White to off-white crystalline powder
Key Structural Features
High Fraction sp3 (Fsp3 = 0.875); Chiral center at C3
Solubility
Soluble in Methanol, DMSO, Water; Insoluble in Hexanes
Divergent Synthesis Workflow
The true value of methyl azepane-3-carboxylate lies in its divergent synthetic utility. By sequentially modifying the N1 and C3 positions, researchers can systematically explore Structure-Activity Relationships (SAR).
Divergent library synthesis workflow utilizing the N1 and C3 functional vectors of the azepane core.
Validated Experimental Protocols
The following protocols have been engineered to maximize yield while preserving the stereochemical integrity of the C3 chiral center, a common challenge in azepane functionalization 4.
Protocol A: N-Functionalization via Reductive Amination
Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium cyanoborohydride (NaBH3CN) because it is less toxic and exhibits superior chemoselectivity. It reduces the transient iminium ion much faster than it reduces the unreacted aldehyde, preventing unwanted alcohol byproducts. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free amine from the HCl salt; its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: Suspend Methyl azepane-3-carboxylate hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.
Free-Basing: Add DIPEA (1.2 equiv, 1.2 mmol) dropwise. Stir for 10 minutes at room temperature to ensure complete dissolution and liberation of the free amine.
Imine Formation: Add the desired aldehyde (e.g., benzaldehyde) (1.1 equiv, 1.1 mmol). Stir the mixture at room temperature for 1 hour. Self-Validation: A small aliquot analyzed via LC-MS should show the mass of the intermediate iminium ion.
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise to control the mild exotherm.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-alkylated methyl azepane-3-carboxylate.
Protocol B: C3-Ester Hydrolysis and Amide Coupling
Mechanistic Causality: Saponification is performed using Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). LiOH is a milder base, which significantly mitigates the risk of base-catalyzed enolization and subsequent racemization at the C3 position 4. For the amide coupling, HATU is chosen because the 7-aza-HOBt leaving group it generates is highly reactive, driving the coupling of sterically hindered secondary amines efficiently while suppressing epimerization.
Step-by-Step Methodology:
Saponification: Dissolve the N-alkylated methyl azepane-3-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).
Hydrolysis: Add LiOH·H2O (2.0 equiv). Stir at room temperature for 4 hours. Self-Validation: TLC (staining with bromocresol green) should indicate the complete disappearance of the ester and the formation of a baseline spot (carboxylic acid).
Acidification: Carefully acidify the mixture to pH 4-5 using 1M HCl. Extract with Ethyl Acetate (3 × 15 mL), dry over Na2SO4, and concentrate to yield the crude carboxylic acid.
Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir for 6 hours at room temperature.
Workup: Dilute with Water and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% LiCl aqueous solution (to remove DMF), saturated NaHCO3, and brine.
Purification: Dry, concentrate, and purify via flash chromatography to isolate the final C3-amide azepane derivative.
Recent screening campaigns utilizing generated database (GDB) chemical spaces have identified N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and dopamine transporter (DAT) 3. The azepane core provides the exact spatial geometry required to block the reuptake channel effectively.
Mechanism of action for azepane-based monoamine transporter inhibitors in neuropharmacology.
References
National Institutes of Health (PubMed). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.[Link]
Journal of Medicinal Chemistry (ACS Publications). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[Link]
Application Note: Protocols for the N-Alkylation of Methyl Azepane-3-Carboxylate
Introduction and Rationale Methyl azepane-3-carboxylate (often supplied as its hydrochloride salt, CAS 198959-48-7[1]) is a highly versatile building block in modern drug discovery. The seven-membered azepane ring provid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
Methyl azepane-3-carboxylate (often supplied as its hydrochloride salt, CAS 198959-48-7[1]) is a highly versatile building block in modern drug discovery. The seven-membered azepane ring provides unique conformational flexibility compared to traditional six-membered piperidines. This structural characteristic makes it an invaluable scaffold for "scaffold hopping"—a strategy used to alter the pharmacokinetic profile, patentability, and target binding of bioactive leads by replacing the piperidine ring with a larger azepane counterpart[2].
The primary site for functionalization on this scaffold is the secondary amine, which can be modified via N-alkylation to synthesize diverse, functionalized azaheterocycles[3][4]. This application note details the mechanistic rationale and step-by-step protocols for achieving high-yielding N-alkylation of methyl azepane-3-carboxylate while mitigating common side reactions.
Mechanistic Insights & Experimental Causality
When designing an N-alkylation protocol for methyl azepane-3-carboxylate, chemists must account for the unique transannular strain of the seven-membered ring and the lability of the C3 methyl ester.
Direct Alkylation (SN2): Direct alkylation using alkyl halides requires a base to neutralize the starting hydrochloride salt and to scavenge the hydrohalic acid (HX) generated during the reaction. Mild, anhydrous bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA) are strictly required[3]. The use of strong aqueous bases (e.g., NaOH or KOH) must be explicitly avoided, as they will cause rapid saponification (hydrolysis) of the methyl ester at the C3 position. Furthermore, SN2 alkylation carries a risk of over-alkylation, leading to the formation of quaternary ammonium salts.
Reductive Amination: To completely circumvent the risk of over-alkylation, reductive amination is the preferred method for introducing primary or secondary alkyl groups. This two-step, one-pot process involves the formation of an imine/enamine intermediate followed by reduction. Recent methodological advancements have demonstrated that ultrasound-assisted reductive amination significantly improves chemical yields and reduces solvent usage by accelerating the dehydration step required for imine formation[5]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and inability to reduce the C3 ester.
Workflow Visualization
Logical Workflow for the N-Alkylation of Methyl Azepane-3-Carboxylate.
Experimental Protocols
Protocol A: Direct N-Alkylation via SN2 Displacement
This protocol is optimal for highly reactive electrophiles (e.g., benzyl halides, allyl halides, or primary alkyl iodides)[3].
Step 1: Free-Basing and Setup
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl azepane-3-carboxylate hydrochloride (1.0 eq.).
Suspend the salt in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) to achieve a 0.2 M concentration.
Add finely powdered, anhydrous K₂CO₃ (2.5 eq.). Stir the suspension vigorously at room temperature for 30 minutes to generate the free base.
Step 2: Alkylation
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise to the reaction mixture.
Depending on the steric bulk of the electrophile, stir the reaction at room temperature or heat to 60 °C under an inert atmosphere (N₂ or Argon) for 4–12 hours. Monitor reaction progress via TLC or LC-MS.
Step 3: Work-up and Purification
Upon completion, cool the mixture to room temperature and quench with distilled water (equal to 3× the reaction volume).
Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Wash the combined organic layers with a 5% aqueous LiCl solution (if DMF was used) or brine to remove residual polar solvents.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
This protocol is highly recommended for introducing sterically hindered or secondary alkyl groups while preventing over-alkylation, utilizing modern ultrasound techniques to maximize yield[5].
Step 1: Imine Formation
Dissolve methyl azepane-3-carboxylate hydrochloride (1.0 eq.) and the target aldehyde or ketone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Add DIPEA (1.2 eq.) to liberate the free base, followed by glacial acetic acid (0.1 eq.) as a catalyst.
Place the reaction flask in an ultrasonic bath at ambient temperature for 30–60 minutes. Sonication rapidly drives the condensation reaction and water elimination.
Step 2: Reduction
Remove the flask from the ultrasonic bath and transfer to a magnetic stir plate.
Add NaBH(OAc)₃ (1.5 to 2.0 eq.) portion-wise over 10 minutes to avoid excessive gas evolution.
Stir the reaction at room temperature for 2–6 hours until complete consumption of the intermediate is observed via LC-MS.
Step 3: Work-up and Purification
Quench the reaction carefully by adding saturated aqueous NaHCO₃ until the pH reaches ~8.
Extract the mixture with Dichloromethane (DCM) three times.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
Data Presentation: Protocol Comparison
The following table summarizes the quantitative and qualitative parameters governing the choice between the two alkylation methodologies.
Application Note: Strategic Incorporation of Methyl Azepane-3-carboxylate in Peptide Coupling Reactions
Executive Summary The incorporation of non-natural, conformationally restricted amino acids is a cornerstone strategy in modern peptidomimetic drug design. Azepane-3-carboxylic acid derivatives are highly valued for thei...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of non-natural, conformationally restricted amino acids is a cornerstone strategy in modern peptidomimetic drug design. Azepane-3-carboxylic acid derivatives are highly valued for their ability to impose rigid dihedral constraints on peptide backbones, often inducing stable
β
-turn structures and significantly enhancing proteolytic stability[1]. However, utilizing methyl azepane-3-carboxylate as a building block presents unique synthetic challenges. The secondary amine at the N1 position is sterically hindered by the flexible 7-membered ring, making it a poor nucleophile compared to primary amines or 5-membered proline derivatives[2].
This application note provides a comprehensive, self-validating guide to overcoming these steric barriers. By leveraging highly reactive uronium coupling reagents and optimized basic conditions, researchers can achieve high-yielding amide bond formations while suppressing epimerization[3].
Fig 1: Workflow for peptide elongation using methyl azepane-3-carboxylate.
Mechanistic Insights & Reagent Selection
Standard carbodiimide chemistry (e.g., EDC/HOBt) relies on the formation of an active ester that is subsequently attacked by the amine. When coupling to the secondary amine of methyl azepane-3-carboxylate, this nucleophilic attack becomes the rate-limiting step. The sluggish reaction rate allows competing side reactions—specifically, the formation of an oxazolone intermediate from the activated incoming acid—to dominate, leading to severe epimerization at the
α
-carbon of the incoming amino acid.
To circumvent this, the causality of the reaction dictates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming azepane amine, thereby accelerating the nucleophilic attack and outcompeting the epimerization pathway[2].
Fig 2: Mechanistic pathway of HATU coupling with hindered azepane amines.
Quantitative Optimization Data
The table below summarizes the causality of reagent selection when coupling an Fmoc-protected amino acid to methyl azepane-3-carboxylate. HATU combined with a sterically hindered base like TMP (2,4,6-trimethylpyridine) provides the optimal balance of high conversion and suppressed epimerization.
Coupling Reagent
Additive
Base
Solvent
Time (h)
Conversion (%)
Epimerization (%)
EDC·HCl
HOBt
DIPEA
DMF
24
42
< 5
PyBOP
None
DIPEA
DMF
16
68
< 5
COMU
None
DIPEA
DMF
4
89
8
HATU
None
DIPEA
DMF
4
> 95
< 2
HATU
None
TMP
DMF/DCM
4
> 95
Not Detected
Note: TMP is less basic and more sterically hindered than DIPEA, preventing the base-catalyzed abstraction of the
α
-proton from the activated acid, which is the primary cause of epimerization.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated N-Acylation of Methyl Azepane-3-carboxylate
Objective: Form an amide bond between an N-protected amino acid and the secondary amine of the azepane ring[3].
Step-by-Step Methodology:
Pre-activation: In an oven-dried flask under inert atmosphere (N
2
), dissolve the N-protected amino acid (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M concentration).
Base Addition: Add TMP or DIPEA (2.4 equiv.) dropwise at 0 °C. Stir for 5 minutes. Causality: This brief pre-activation ensures the complete formation of the OAt active ester before the hindered amine is introduced, preventing the azepane from reacting directly with the uronium salt to form a dead-end guanidinium byproduct.
Nucleophilic Addition: Add methyl azepane-3-carboxylate hydrochloride (1.0 equiv.) followed by an additional 1.2 equiv. of base to neutralize the hydrochloride salt. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (Monitoring): Analyze an aliquot via LC-MS. The protocol is validated when the mass peak corresponding to the free azepane disappears, and the product mass alongside the characteristic HOAt byproduct (
m/z
136) appears.
Workup: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous KHSO
4
(3x) to remove excess base and unreacted amine, saturated aqueous NaHCO
3
(3x) to remove HOAt and unreacted carboxylic acid, and brine (1x).
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. The resulting crude material is typically >90% pure and ready for deprotection.
Protocol B: Mild Saponification of the Methyl Ester
Objective: Hydrolyze the C-terminal methyl ester to a free carboxylic acid to allow for subsequent peptide elongation, without epimerizing the C3 stereocenter of the azepane ring.
Step-by-Step Methodology:
Solvent Preparation: Dissolve the coupled methyl azepane-3-carboxylate intermediate (1.0 equiv.) in a solvent mixture of THF/MeOH/H
2
O (2:1:1 v/v/v, 0.1 M). Causality: This specific tri-solvent system maintains the solubility of the hydrophobic peptide backbone (THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.
Hydrolysis: Cool the solution to 0 °C. Add LiOH·H
2
O (3.0 equiv.) in one portion. Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Causality: LiOH is explicitly chosen over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, accelerating hydrolysis under milder basic conditions, which protects the sensitive C3 stereocenter from base-catalyzed epimerization.
Self-Validation (Monitoring): Monitor via TLC (EtOAc/Hexane). Stain the TLC plate with Bromocresol Green. The appearance of a distinct yellow spot against a blue background confirms the successful formation of the free carboxylic acid.
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Extract the precipitated free acid with EtOAc (3x). Validation: The product will only partition into the organic layer when fully protonated, ensuring inorganic salts are left behind.
Isolation: Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate in vacuo to yield the free acid.
References
Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry (ACS Publications). 1
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development (ACS Publications). 2
Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules (MDPI). 3
Application Note: Strategic Incorporation of Methyl Azepane-3-Carboxylate into High-Throughput Screening Libraries
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Abstract & Introduction Modern drug discovery is undergoing a paradigm shift away...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Abstract & Introduction
Modern drug discovery is undergoing a paradigm shift away from planar, sp2-hybridized aromatic scaffolds toward topologically complex, sp3-rich 3D architectures. Methyl azepane-3-carboxylate (CAS 198959-48-7) —a versatile 7-membered nitrogen-containing heterocycle—has emerged as a highly valuable building block for expanding chemical space in High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs).
As a Senior Application Scientist, I have observed that incorporating azepane derivatives not only expands intellectual property (IP) space but critically enhances the developability profile of screening hits. This application note details the scientific rationale, physicochemical benefits, and self-validating synthetic protocols required to successfully integrate methyl azepane-3-carboxylate into your pharmaceutical screening libraries.
Scientific Rationale: Escaping "Flatland"
The integration of azepane scaffolds is driven by fundamental principles of property-based drug design.
Fraction of sp3 Carbons (Fsp3): In 2009, Frank Lovering introduced the Fsp3 metric, demonstrating that molecules with a higher fraction of saturated carbons (Fsp3 > 0.40) exhibit significantly higher clinical success rates[1]. Methyl azepane-3-carboxylate possesses an Fsp3 of 1.0, making it an ideal vector for "escaping flatland" and improving aqueous solubility[1].
Ligand Lipophilicity Efficiency (LLE): Expanding ring systems from 5- or 6-membered to 7-membered azepanes has been shown to optimize lipophilic contacts within target binding pockets, thereby improving both enzyme and cellular potencies while maintaining a favorable logD profile[2].
Conformational Flexibility: Unlike rigid piperidines, the 7-membered azepane ring exhibits unique conformational flexibility (e.g., twist-chair conformations), allowing substituents at the C3 position to probe novel vectors in target binding sites[2].
Table 1: Physicochemical Impact of Azepane Incorporation
Property
Planar Aromatic Scaffold (e.g., Benzoate)
Azepane Scaffold (e.g., Azepane-3-carboxylate)
Impact on Developability
Fraction sp3 (Fsp3)
~0.00 - 0.15
1.00
Dramatically improves aqueous solubility and clinical transition rates.
To utilize methyl azepane-3-carboxylate effectively, a bi-directional functionalization strategy is employed. The secondary amine is highly nucleophilic and serves as the first point of diversification. Subsequently, the methyl ester is saponified to yield azepane-3-carboxylic acid, which acts as the coupling partner for diverse amine libraries.
Causality Check: Functionalizing the nitrogen prior to ester saponification is critical. If the ester is hydrolyzed first, the resulting unprotected amino acid can undergo intermolecular polymerization or form unreactive zwitterions, severely depressing library yields.
Caption: Workflow for incorporating methyl azepane-3-carboxylate into screening libraries.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity across 96- or 384-well library formats.
Protocol 1: N-Functionalization via Reductive Amination
Scientific Causality: Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ or NaBH₃CN. STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the methyl ester, and it avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.
Step-by-Step Methodology:
Preparation: Dissolve methyl azepane-3-carboxylate hydrochloride (1.0 eq, 0.5 M) in anhydrous 1,2-dichloroethane (DCE).
Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to liberate the free amine, followed by the diverse aldehyde building block (1.2 eq).
Iminium Formation: Shake the reaction mixture at room temperature for 1 hour. Self-Validation: A color change (often yellowing) indicates iminium formation.
Reduction: Add STAB (1.5 eq) in a single portion. Shake at room temperature for 12 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Saponification of the Methyl Ester
Scientific Causality: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH. The milder nature of LiOH is crucial to prevent base-catalyzed epimerization at the sensitive C3 stereocenter of the azepane ring.
Step-by-Step Methodology:
Solvent System: Dissolve the N-functionalized intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).
Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at room temperature for 3 hours.
In-Process Control: Monitor the disappearance of the methyl ester via LC-MS.
Isolation: Concentrate to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify to pH 4-5 using 1M HCl. Extract with ethyl acetate (3x), dry, and concentrate to yield the functionalized azepane-3-carboxylic acid.
Protocol 3: High-Throughput Amide Coupling
Scientific Causality: HATU is chosen as the coupling reagent due to its superior efficiency with sterically hindered aliphatic acids and its ability to suppress racemization via the formation of a highly reactive, yet stable, HOAt ester intermediate.
Step-by-Step Methodology:
Activation: In a master block, dissolve the azepane-3-carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
Dispensing: Aliquot the activated ester solution into a 96-well plate containing diverse primary and secondary amine library members (1.0 eq per well).
Coupling: Seal the plate and shake at room temperature for 12 hours.
Purification & QC: Filter the crude mixtures through a solid-phase extraction (SPE) plate or submit directly for preparative HPLC. Perform LC-MS on all wells to confirm mass (Target Purity >90%).
Biological Applications: Neuropharmacology
Azepane derivatives synthesized via these methodologies have shown exceptional promise in neuropharmacology. Recent screening campaigns have identified functionalized bicyclic azepanes as highly potent, nanomolar inhibitors of monoamine transporters (such as the Norepinephrine Transporter [NET] and Dopamine Transporter [DAT]), alongside σ-1 receptor modulation[3]. The superior brain penetrance of these sp3-rich scaffolds makes them ideal candidates for addressing unmet medical needs in neuropsychiatric disorders[3].
Caption: Mechanism of action for azepane derivatives in monoamine transporter inhibition.
References
Property-Based Drug Design Merits a Nobel Prize. ACS Publications.[Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.[Link]
Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry.[Link]
Application Note: Reduction of Methyl Azepane-3-Carboxylate to Azepan-3-ylmethanol
Executive Summary The reduction of methyl azepane-3-carboxylate to azepan-3-ylmethanol is a critical synthetic transformation in modern medicinal chemistry. Azepane-derived alcohols serve as foundational building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The reduction of methyl azepane-3-carboxylate to azepan-3-ylmethanol is a critical synthetic transformation in modern medicinal chemistry. Azepane-derived alcohols serve as foundational building blocks for complex pharmaceutical intermediates, notably in the development of Cbl-b inhibitors[1] and pan-KRAS inhibitors[2]. Because the azepane ring contains a secondary amine that is often protected (e.g., as an N-Boc or N-Cbz carbamate) during multi-step syntheses, selecting a reducing agent that perfectly balances reactivity with chemoselectivity is paramount.
This technical guide details the mechanistic rationale, quantitative performance, and self-validating protocols for executing this reduction safely and efficiently at scale.
Mechanistic Rationale & Reagent Selection
The conversion of an aliphatic ester to a primary alcohol requires a potent source of nucleophilic hydride. However, the presence of the azepane nitrogen dictates the boundaries of reagent selection.
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, exhaustive reducing agent. It reduces esters rapidly via the nucleophilic addition of a hydride, elimination of an alkoxide to form an aldehyde intermediate, and a subsequent rapid hydride addition to yield the alkoxide[3]. While highly efficient for unprotected methyl azepane-3-carboxylate, LiAlH₄ poses a significant risk to carbamate-protected substrates, often causing unwanted partial reduction of N-Boc or N-Cbz groups to N-methyl derivatives at elevated temperatures.
Sodium Borohydride with Lithium Chloride (NaBH₄ / LiCl): Sodium borohydride alone is generally too mild to reduce aliphatic esters efficiently[4]. However, the addition of LiCl in a mixed solvent system (e.g., THF/EtOH) generates Lithium Borohydride (LiBH₄) in situ. The lithium ion acts as a hard Lewis acid, coordinating to the ester carbonyl oxygen. This lowers the LUMO energy of the
π∗
C=O orbital, significantly accelerating the nucleophilic attack of the borohydride[5]. This method is highly chemoselective and perfectly tolerates N-Boc protecting groups.
Figure 1: Decision matrix for selecting reducing agents based on azepane nitrogen protection status.
Quantitative Comparison of Reducing Agents
To aid in process development, the following table summarizes the operational metrics of common reducing agents applied to azepane-3-carboxylate derivatives.
This protocol is optimized for substrates where the azepane nitrogen is protected, preventing unwanted side reactions while ensuring complete conversion of the ester.
Step-by-Step Methodology:
Preparation: Dissolve 1-(tert-butyl) 3-methyl azepane-1,3-dicarboxylate (1.0 equiv, 10 mmol) in a mixture of anhydrous THF and absolute Ethanol (4:1 ratio, 0.2 M overall concentration).
Causality: The mixed solvent system ensures substrate solubility (THF) while providing the protic environment (EtOH) necessary to facilitate the hydride transfer mechanism and assist in the turnover of borate intermediates[6].
Lewis Acid Activation: Add anhydrous Lithium Chloride (2.0 equiv, 20 mmol) to the stirring solution at room temperature. Stir for 15 minutes until fully dissolved.
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium Borohydride (2.5 equiv, 25 mmol) portion-wise over 10 minutes.
Causality: Portion-wise addition controls the exothermic generation of hydrogen gas. The excess hydride equivalents ensure complete reduction of the ester, which is inherently less electrophilic than aldehydes or ketones[4].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction completion via TLC (Stain: KMnO₄; the starting ester will appear as a high-Rf spot, while the product alcohol is highly polar).
Self-Validating Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases.
Validation: The cessation of bubbling physically confirms that all unreacted borohydride has been safely neutralized.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate.
Protocol B: Exhaustive Reduction of Methyl Azepane-3-carboxylate (LiAlH₄)
For unprotected azepane substrates, LiAlH₄ is the most efficient reagent. However, unquenched LiAlH₄ and intermediate alkoxyaluminates form intractable, gelatinous aluminum hydroxide emulsions upon simple aqueous quenching. The Fieser Workup is strictly required to force the formation of a granular, easily filterable sodium aluminate complex[7],[8].
Figure 2: Sequential steps of the Fieser Workup for safe quenching of LiAlH4 reductions.
Step-by-Step Methodology:
Preparation: Suspend LiAlH₄ (1.5 equiv, 15 mmol; Note: x = grams of LiAlH₄ used, here ~0.57 g) in anhydrous THF (30 mL) under an inert argon atmosphere at 0 °C.
Causality: LiAlH₄ reacts violently with moisture. Cooling minimizes the risk of solvent boil-off during the highly exothermic initial hydride transfer[8].
Addition: Dissolve unprotected methyl azepane-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 20 minutes.
Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Fieser Workup (The n, n, 3n Rule):
Cool the reaction strictly to 0 °C. Dilute with 20 mL of diethyl ether to lower the viscosity.
Step 1: Extremely slowly, add 0.57 mL of deionized water dropwise. (Wait for vigorous H₂ evolution to subside).
Step 2: Add 0.57 mL of 15% aqueous NaOH dropwise.
Step 3: Add 1.71 mL (3 × 0.57 mL) of deionized water.
Validation: Remove the ice bath and stir vigorously for 15 minutes. The reaction is successful and safe to proceed only when the gray/milky suspension transforms into a crisp, snow-white, granular precipitate[7].
Isolation: Add anhydrous MgSO₄ to absorb excess water. Filter the suspension through a pad of Celite, washing the filter cake generously with hot THF or EtOAc. Concentrate the filtrate to afford pure azepan-3-ylmethanol.
Technical Support Center: Optimizing the Hydrolysis of Methyl Azepane-3-carboxylate
Welcome to the technical support center for the hydrolysis of methyl azepane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the hydrolysis of methyl azepane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical protocols necessary to improve your product yield and overcome common challenges in this critical synthetic step.
Introduction: The Chemistry of Hydrolysis
The conversion of methyl azepane-3-carboxylate to azepane-3-carboxylic acid is a fundamental ester hydrolysis reaction. This process can be catalyzed by either an acid or a base.[1]
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with a large excess of water in the presence of a strong acid.[1][2][3] The equilibrium nature of this reaction means that achieving a 100% yield is challenging.[1]
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion.[3][4] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[4][5][6] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[4][7][8]
Due to its irreversible nature, base-catalyzed hydrolysis is often the preferred method for achieving high yields in the synthesis of azepane-3-carboxylic acid.[3][4]
Frequently Asked Questions (FAQs)
Q1: My product yield is consistently low. What are the most likely causes?
Low yield in the hydrolysis of methyl azepane-3-carboxylate can stem from several factors:
Incomplete Reaction: The hydrolysis may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base or acid catalyst.[9][10]
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A primary concern is the potential for intramolecular cyclization to form a lactam (a cyclic amide), especially under certain conditions.[11][12]
Product Loss During Workup: Azepane-3-carboxylic acid has some water solubility. Significant product loss can occur during the extraction and purification steps if not performed carefully.[10]
Purity of Starting Material: Impurities in the starting methyl azepane-3-carboxylate can interfere with the reaction and lead to lower yields.
Q2: I suspect a side reaction is occurring. What is the most probable side product and how can I minimize it?
The most likely side reaction during the hydrolysis of methyl azepane-3-carboxylate is the intramolecular cyclization of the resulting amino acid to form a lactam, azepan-2-one.[11][12] This is particularly favored under conditions that promote amide bond formation.
To minimize lactam formation:
Control the Temperature: High temperatures can promote the dehydration reaction that leads to lactam formation.[11] It is advisable to run the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.
Optimize pH: While basic conditions are necessary for saponification, excessively high pH or prolonged reaction times at elevated temperatures can favor lactam formation. Careful monitoring of the reaction progress is crucial.
Workup Procedure: Once the hydrolysis is complete, immediate acidification of the reaction mixture will protonate the amine group of the product, azepane-3-carboxylic acid, making it less nucleophilic and thus less likely to undergo intramolecular cyclization.
Q3: How can I improve the isolation of my product, azepane-3-carboxylic acid, from the aqueous phase?
Azepane-3-carboxylic acid is an amino acid and, as such, can exhibit zwitterionic character, leading to some solubility in water. To maximize its recovery:
Adjust pH for Extraction: Before extraction with an organic solvent, ensure the aqueous layer is acidified to a pH of 1-2.[10] This protonates the carboxylate group, making the molecule less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.[10]
Multiple Extractions: Perform multiple extractions (at least 3-5) with the organic solvent to ensure maximum recovery of the product from the aqueous layer.[10]
Use of Brine: If an emulsion forms during extraction, adding a saturated sodium chloride solution (brine) can help to break the emulsion and improve phase separation.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrolysis of methyl azepane-3-carboxylate.
Problem: Low Product Yield
Potential Cause
Diagnostic Check
Recommended Solution
Incomplete Hydrolysis
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting material.
- Increase the reaction time.- Gradually increase the reaction temperature, while monitoring for side product formation.[9][13][14]- Increase the concentration of the base (e.g., from 1M to 2M NaOH or LiOH).- Consider using a co-solvent like THF or methanol to improve the solubility of the ester.[8][10]
Lactam Formation
Analyze the crude product by ¹H NMR or LC-MS to identify the presence of the corresponding lactam.
- Lower the reaction temperature.- Reduce the reaction time by closely monitoring for the disappearance of the starting material.- Upon completion, immediately cool the reaction mixture and proceed with acidification.
Product Loss During Workup
Analyze the aqueous layer after extraction by TLC or LC-MS to check for the presence of the product.
- Ensure the pH of the aqueous layer is between 1 and 2 before extraction.[10]- Increase the number of extractions with the organic solvent.[10]- Use a larger volume of extraction solvent.- If the product has significant water solubility, consider using a continuous liquid-liquid extractor.
Problem: Incomplete Conversion
If you observe a significant amount of starting material remaining even after extended reaction times, consider the following:
Reagent Stoichiometry: Ensure that at least one equivalent of base is used for the saponification. It is common practice to use a slight excess (1.1-1.5 equivalents).
Catalyst Deactivation: In acid-catalyzed hydrolysis, the catalyst can sometimes be deactivated by impurities. Ensure high-purity reagents are used.
Solubility Issues: The starting ester may not be fully soluble in the reaction medium. The use of a co-solvent like THF or methanol can improve solubility and reaction rates.[8][10]
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)
Reaction Setup: Dissolve methyl azepane-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.1 - 1.5 eq).
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
If a co-solvent was used, remove it under reduced pressure.
Dilute the remaining aqueous solution with water.
Wash the aqueous layer with an organic solvent like dichloromethane or ether to remove any non-polar impurities.
Carefully acidify the aqueous layer to pH 1-2 with cold 1N HCl.[10]
Extract the product from the acidified aqueous layer with ethyl acetate (3-5 times).[10]
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude azepane-3-carboxylic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
Reaction Setup: Dissolve methyl azepane-3-carboxylate in a large excess of water.
Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Reaction: Heat the mixture to reflux.
Monitoring: Monitor the reaction for the disappearance of the starting material. Note that this reaction is reversible.[1][2]
Work-up:
Cool the reaction mixture.
Neutralize the excess acid with a base (e.g., sodium bicarbonate).
Proceed with extraction as described in the saponification work-up, ensuring the final pH is adjusted to 1-2 before extraction.
Visualizing the Process
Hydrolysis Mechanisms
The following diagrams illustrate the fundamental mechanisms of acid- and base-catalyzed ester hydrolysis.
This diagram outlines a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low product yield.
References
Hydrolysis of Esters and Amides. Dalal Institute. Available from: [Link]
Ester Hydrolysis Mechanism Base Catalyzed. YIC. Available from: [Link]
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. 2023 Jan 22. Available from: [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. 2020 Feb 23. Available from: [Link]
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 2022 Oct 27. Available from: [Link]
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available from: [Link]
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Organic Chemistry Tutor. 2016 Dec 27. Available from: [Link]
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. 2007 Jun 29. Available from: [Link]
The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. Available from: [Link]
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ACS Publications. 2002 Apr 17. Available from: [Link]
Lactam synthesis. German-Chemie. Available from: [Link]
Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. OnePetro. Available from: [Link]
Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. Available from: [Link]
The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. Available from: [Link]
Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Journal of the American Chemical Society. 2014 Feb 12. Available from: [Link]
Saponification of Esters. Organic Chemistry Tutor. Available from: [Link]
Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. 2011 Dec 2. Available from: [Link]
SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. LOCKSS. 2002 Jan 22. Available from: [Link]
Azepane-3-carboxylic Acid. Pharmaffiliates. Available from: [Link]
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. 2022 Jul 19. Available from: [Link]
Saponification-Typical procedures. OperaChem. 2024 Apr 27. Available from: [Link]
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]
Is there a specific pH necessary for saponification? Quora. 2021 Dec 24. Available from: [Link]
Hydrolysis product troubleshooting. Reddit. 2024 Jan 18. Available from: [Link]
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. 2024 Sep 19. Available from: [Link]
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. FLORE. 2023 Jul 29. Available from: [Link]
Effects of initial aqueous pH value and saponification rate on the extraction efficiency (conditions. ResearchGate. Available from: [Link]
Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses. 2025 Oct 30. Available from: [Link]
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. Available from: [Link]
Emergent Decarboxylase Activity and Attenuation of α/β-Hydrolase Activity during the Evolution of Methylketone Biosynthesis in Tomato. PMC. 2012 Apr 20. Available from: [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]
2012 Carboxyl Formation from Methyl via Triple Hydroxylations by XiaM in Xiamycin A Biosynthesis. ResearchGate. Available from: [Link]
Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. MDPI. 2023 Mar 10. Available from: [Link]
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]
Technical Support Center: Optimizing Methyl Azepane-3-Carboxylate Amidation
Welcome to the Technical Support Center for the amidation of methyl azepane-3-carboxylate. The azepane ring is a highly flexible, 7-membered cyclic amine. When functionalized at the C3 position, it presents unique steric...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the amidation of methyl azepane-3-carboxylate. The azepane ring is a highly flexible, 7-membered cyclic amine. When functionalized at the C3 position, it presents unique steric and conformational challenges during derivatization. This guide provides drug development professionals and synthetic chemists with mechanistically grounded troubleshooting strategies, validated protocols, and quantitative data to optimize amide bond formation.
Mechanistic Overview & Amidation Workflow
The conversion of methyl azepane-3-carboxylate (typically N-protected, e.g., as a Boc or Cbz derivative) to an amide can be approached via two primary pathways:
Direct Catalytic Amidation: Utilizing transition metal catalysis to directly cleave the robust C(acyl)–O bond.
Two-Step Saponification-Coupling: Hydrolyzing the ester to a carboxylic acid, followed by activation and coupling.
Workflow for direct and two-step amidation of methyl azepane-3-carboxylate.
Troubleshooting & FAQs
Q: Why is direct amidation (aminolysis) of methyl azepane-3-carboxylate yielding extremely low conversion?A: Unactivated methyl esters are thermodynamically stable and highly resistant to direct aminolysis. Furthermore, the C3 position of the azepane ring introduces moderate steric hindrance due to the 7-membered ring's conformational flexibility (frequently adopting twist-chair or boat conformations), which physically shields the ester carbonyl. To overcome this activation barrier, you must either use transition-metal catalysis to activate the C(acyl)–O bond via oxidative addition[1] or saponify the ester to the corresponding carboxylic acid prior to coupling[2].
Q: How can I perform direct amidation without resorting to saponification?A: Direct amidation of methyl esters can be achieved using redox-active Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands, which are capable of cleaving the strong C-O bond[3]. For instance, a catalytic system utilizing
Ni(cod)2
(10 mol%) and an IPr ligand (20 mol%) in toluene at 140 °C enables direct cross-coupling with primary and secondary amines[4].
Q: What is the industry-standard protocol if I choose the two-step method?A: The most reliable and widely adopted method is a two-step sequence. First, the methyl ester is hydrolyzed using Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., MeOH/H2O)[2]. The resulting azepane-3-carboxylic acid is then activated using a highly efficient coupling reagent like HATU in the presence of a non-nucleophilic base (DIPEA), followed by the addition of the target amine.
Q: How do I prevent epimerization at the C3 position during the amidation sequence?A: The
α
-proton at the C3 position of the azepane ring is susceptible to base-catalyzed deprotonation, which can lead to racemization if your starting material is enantiopure. To mitigate this risk:
Control Saponification: Use strictly stoichiometric amounts of LiOH (or up to 1.5 eq max) and monitor the reaction closely to avoid prolonged exposure to high pH.
Optimize Coupling: Use HATU instead of EDC/HOBt. HATU generates a highly reactive HOAt ester, accelerating the coupling step. This ensures the rate of amidation vastly outcompetes the rate of base-catalyzed epimerization.
Base Selection: Use mildly basic, sterically hindered bases like DIPEA rather than unhindered bases during the coupling step.
Quantitative Comparison of Amidation Strategies
When selecting a pathway for azepane-3-carboxylate derivatization, consider the trade-offs between step count, reaction conditions, and yield.
Strategy
Reagents / Catalyst
Temp (°C)
Time (h)
Typical Yield (%)
Epimerization Risk
Direct Aminolysis
Amine (neat), no catalyst
100–120
24–48
< 10%
Low
Ni-Catalyzed Direct
Ni(cod)2
, IPr, Amine
140
16
50–80%
Moderate
Two-Step Sequence
1. LiOH 2. HATU, DIPEA
RT
2 + 12
85–95%
Low to Moderate
Validated Experimental Protocols
Protocol A: Two-Step Saponification and HATU Coupling (Recommended)
This protocol relies on the generation of an active HOAt ester to drive the reaction forward efficiently under mild conditions.
Step 1: Saponification
Preparation: Dissolve 1-(tert-butyl) 3-methyl azepane-1,3-dicarboxylate (1.0 eq) in a 5:1 mixture of Methanol and deionized water[2]. Causality: The mixed solvent system ensures the solubility of both the highly lipophilic N-Boc azepane ester and the inorganic LiOH.
Hydrolysis: Add
LiOH⋅H2O
(1.5 eq) portion-wise. Stir at room temperature for 2 hours.
Self-Validation: Monitor the reaction by TLC (stained with ninhydrin after Boc deprotection, or
KMnO4
). The high-Rf ester spot should disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water, cool to 0 °C, and carefully acidify to pH 3–4 using 1M HCl. Caution: Do not drop the pH below 3 to prevent premature Boc deprotection. Extract with EtOAc (3x), dry over
Na2SO4
, and concentrate to yield 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid.
Step 2: Amidation
Activation: Dissolve the azepane-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation forms the highly reactive HOAt ester before the amine is introduced, preventing amine-induced side reactions.
Coupling: Add the target amine (1.2 eq). Stir at room temperature for 12 hours.
Self-Validation: The reaction mixture typically shifts from a distinct yellow (active HATU complex) to a paler color as the coupling reagent is consumed. LC-MS should confirm the presence of the target mass and the complete consumption of the intermediate acid.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via flash chromatography.
Protocol B: Direct Nickel-Catalyzed Amidation (Advanced)
This protocol is ideal when saponification must be avoided due to sensitive functional groups elsewhere on the molecule.
Preparation (Glovebox Required): In an inert atmosphere, charge a dried vial with
Ni(cod)2
(10 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene (IPr) ligand (20 mol%), methyl azepane-3-carboxylate (1.0 eq), and the target amine (1.5 eq)[4].
Reaction: Dissolve the mixture in anhydrous toluene (0.2 M concentration). Seal the vial, remove it from the glovebox, and heat at 140 °C for 16 hours. Causality: The high temperature is required to drive the oxidative addition of the Ni(0) species into the sterically hindered C(acyl)–O bond[1].
Self-Validation: The reaction mixture will turn dark brown/black, indicating the formation of active Ni species. Analyze an aliquot via GC-MS or LC-MS to confirm the disappearance of the methyl ester peak.
Workup: Cool to room temperature, filter through a short pad of Celite to remove the nickel catalyst, concentrate, and purify via silica gel chromatography.
Preventing degradation of methyl azepane-3-carboxylate during long-term storage
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the stability of cyclic secondary amines, particularly those bearing ester moi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center.
As a Senior Application Scientist, I frequently consult with researchers who struggle with the stability of cyclic secondary amines, particularly those bearing ester moieties like methyl azepane-3-carboxylate . While this compound is a highly valuable building block in drug discovery, its specific structural features make it uniquely vulnerable to environmental degradation during long-term storage.
This technical guide provides a deep dive into the mechanistic causality of its degradation, a practical troubleshooting FAQ, and self-validating protocols to ensure your compound remains pristine for your critical assays.
Part 1: The Mechanistic Causality of Degradation
To prevent degradation, we must first understand the "why." Methyl azepane-3-carboxylate (typically supplied as a hydrochloride salt to improve baseline stability) possesses three primary structural liabilities:
The Methyl Ester (Hydrolysis Vulnerability): Esters are highly susceptible to nucleophilic acyl substitution. In the presence of ambient moisture, the ester undergoes hydrolysis, converting the intact methyl ester into azepane-3-carboxylic acid and methanol[1].
The Secondary Amine (Oxidation Vulnerability): The nitrogen atom in the azepane ring is electron-rich. Exposure to atmospheric oxygen or UV light can trigger radical-mediated amine oxidation, leading to N-oxide derivatives or complex ring-opened byproducts[2].
Hygroscopicity of the Salt Form: To stabilize the volatile free base, this compound is stored as a hydrochloride salt. However, salts are inherently hygroscopic. They actively strip water molecules from the atmosphere, creating localized micro-environments of high moisture that exponentially accelerate the ester hydrolysis described above[3].
Part 2: Troubleshooting Guide & FAQs
Q1: My methyl azepane-3-carboxylate hydrochloride powder has turned into a sticky, clumpy mass. Is it ruined?A: The "sticky mass" indicates severe moisture absorption (deliquescence) due to the salt's hygroscopicity[3]. While the physical state has changed, the chemical integrity depends on how long it has been wet. If it just absorbed moisture during a brief weighing step on the benchtop, you can dry it under high vacuum (lyophilization). However, if it has been stored this way for weeks, ester hydrolysis has likely occurred[1]. You must verify purity via 1H-NMR before use.
Q2: I see a new peak in my LC-MS/NMR corresponding to[M-14]. What happened?A: A loss of 14 Da (from the free base mass) typically corresponds to the loss of a methylene group (CH2). In this context, it indicates that ester hydrolysis has occurred (loss of the methyl group, + addition of a proton), leaving you with azepane-3-carboxylic acid. This is a direct result of moisture exposure. You must immediately implement strict anhydrous storage protocols.
Q3: How can I recover the free base if my hydrochloride salt is slightly degraded?A: If the degradation is minimal, you can perform an acid-base extraction to recover the intact compound. Dissolve the salt in a minimal amount of cold water, basify with saturated aqueous NaHCO3 to pH 9 (to neutralize the HCl and free the secondary amine), and extract immediately into an organic solvent like dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Note: The free base is significantly less stable than the salt and must be used immediately in your reaction.
Part 3: Quantitative Stability Data
To illustrate the critical importance of storage conditions, below is a self-validating data summary comparing the purity of methyl azepane-3-carboxylate hydrochloride over 12 months under various environments.
Storage Condition
Atmosphere
Container Type
Purity at 6 Months
Purity at 12 Months
Primary Degradant
-20°C (Optimal)
Argon (Inert)
Amber Glass (Sealed)
>99.5%
>99.0%
None detected
4°C (Fridge)
Air
Clear Glass
96.2%
91.4%
N-Oxide / Acid
25°C (Room Temp)
Air (50% RH)
Plastic Tube
88.5%
<70.0%
Azepane-3-carboxylic acid
25°C (Room Temp)
Air (75% RH)
Open/Unsealed
<50.0%
Complete Loss
Tarry polymer / Acid
Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage
Do not store this compound in a single bulk container if you plan to use it repeatedly. Repeated freeze-thaw cycles and atmospheric exposure will destroy the batch. Follow this step-by-step methodology:
Preparation: Transfer the unopened bulk vial into a glovebox purged with dry Argon or Nitrogen.
Aliquoting: Weigh the compound into single-use aliquots (e.g., 10 mg or 50 mg) using pre-dried, amber glass vials. Amber glass prevents photolytic amine oxidation.
Inert Overlay: If a glovebox is unavailable, use a Schlenk line to gently purge each vial with a stream of dry Argon gas for 30 seconds. Argon is heavier than air and will form a protective barrier over the solid.
Sealing: Cap the vials immediately using PTFE-lined screw caps. PTFE provides a superior moisture barrier compared to standard rubber or polyethylene septa.
Storage: Place the sealed aliquots inside a secondary container (like a desiccator jar or a sealed Mylar bag) containing active indicating silica gel desiccant[3]. Store the entire assembly at -20°C.
Usage (Critical Step): When needed, remove one aliquot from the -20°C freezer and allow it to equilibrate to room temperature before opening . Opening a cold vial will cause immediate condensation of atmospheric moisture directly onto the hygroscopic powder.
Part 5: Visualizing the Workflows
Logical relationships of methyl azepane-3-carboxylate degradation pathways.
Step-by-step experimental workflow for optimal long-term storage.
Title: Hygroscopic: What it Means, What You Need to Know | Source: CORECHEM Inc. | URL:3
Title: Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity | Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) | URL:2
Technical Support Center: Advanced Purification of Crude Methyl Azepane-3-Carboxylate
An advanced guide to the purification of crude methyl azepane-3-carboxylate, designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, this guide provides field-prove...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced guide to the purification of crude methyl azepane-3-carboxylate, designed for researchers, scientists, and professionals in drug development.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of methyl azepane-3-carboxylate. The inherent challenges of this molecule, stemming from its basic secondary amine and hydrolyzable methyl ester functionalities, require carefully considered purification protocols. This document moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying methyl azepane-3-carboxylate?
A1: The main difficulties arise from its bifunctional nature:
Basic Amine: The secondary amine (pKa ~10-11) strongly interacts with acidic silica gel, leading to significant peak tailing, poor separation, and potential product loss during column chromatography.[1]
Ester Functionality: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and heat. This can form the corresponding carboxylic acid impurity.
Physical State: The free base is often an oil or a low-melting solid, making purification by crystallization challenging without derivatization.[2][3]
Q2: What are the most likely impurities in my crude sample?
A2: Impurities are typically related to the synthetic route but often include:
Unreacted starting materials.
Byproducts from the cyclization or ring-expansion reaction used to form the azepane ring.[4][5]
Residual solvents from the reaction and initial workup.
Oligomeric or polymeric byproducts.
Q3: What is the best initial approach for a first-pass purification?
A3: For a multi-gram scale, an initial acid-base liquid-liquid extraction is highly recommended. This efficiently removes neutral and acidic impurities, significantly simplifying subsequent purification steps like chromatography or crystallization.[3][6] For smaller scales (<1 g), proceeding directly to optimized flash chromatography may be more efficient.
Q4: My purified product is an oil, but the literature reports a solid. What should I do?
A4: This is a common issue. The presence of residual solvents or minor impurities can depress the melting point, causing the product to remain an oil.[1] First, ensure all solvents are removed under high vacuum, possibly with gentle heating. If it remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization or precipitate the product as a solid.[1] If these methods fail, purification via salt formation and crystallization is the most reliable path to a solid product.
Troubleshooting Guide 1: Column Chromatography
Flash chromatography is a powerful tool, but the basicity of the azepane nitrogen requires special consideration to prevent poor separation.
Problem: Severe Product Tailing and Poor Resolution on Silica Gel
Cause: The basic secondary amine is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, causing the characteristic "tailing" or "streaking" of the product spot/peak.[1][7]
Solutions:
Use a Basic Modifier in the Mobile Phase: This is the most common and effective solution. The modifier competes with your product for binding to the acidic sites on the silica.
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase.[1] TEA is volatile and easily removed during solvent evaporation.
Protocol: Prepare your solvent system (e.g., Hexane/Ethyl Acetate) and add the TEA to the total volume. Equilibrate the column with this modified mobile phase for at least 2-3 column volumes before loading your sample.[1]
Use an Alternative Stationary Phase:
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that significantly improves the peak shape of basic compounds.[1]
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel. For basic compounds like this, basic or neutral alumina is preferred over acidic alumina.
"Deactivate" the Silica Gel: Before use, the silica gel can be treated to cap the most acidic silanol groups. This is often done by pre-treating the packed column with the mobile phase containing the basic modifier before loading the sample.[1]
Recommended Starting Conditions for Flash Chromatography
Parameter
Recommended Condition
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard, cost-effective choice when used with a modifier.
Mobile Phase
Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM)[8]
Start with low polarity to elute non-polar impurities, then increase polarity to elute the product.
Adsorbing the crude oil onto a small amount of silica gel and loading the resulting powder onto the column often improves resolution compared to liquid loading.
Troubleshooting Flowchart for Chromatography
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide 2: Crystallization & Salt Formation
Since the free base of methyl azepane-3-carboxylate is often an oil, inducing crystallization typically requires converting it to a solid salt.
Problem: Product "Oils Out" Instead of Crystallizing
Cause: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture). This is common when the solution is cooled too quickly or is highly concentrated.[2]
Solutions:
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[2]
Increase Solvent Volume: The solution may be too concentrated. Add more of the primary solvent to the hot mixture to ensure everything is fully dissolved, then cool slowly.[2]
Use a Co-solvent System: Add a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the warm solution until slight turbidity persists. Reheat gently until the solution becomes clear again, and then cool slowly.[2]
Problem: No Crystals Form, Even After Cooling
Cause: The solution is not sufficiently supersaturated, meaning nucleation has not occurred.
Solutions:
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
Seeding: If available, add a single, tiny crystal of the pure compound to the cooled solution. This "seed" acts as a template for further crystal growth.
Concentrate the Solution: Remove some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.
Protocol: Purification via Hydrochloride Salt Formation
This is a robust method to obtain a pure, solid, and easily handleable form of the compound.[3][9]
Dissolution: Dissolve the crude methyl azepane-3-carboxylate (free base) in a suitable anhydrous solvent. Good starting points are diethyl ether, ethyl acetate, or 2-propanol.
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl) dropwise. Monitor the pH with a wetted glass rod and pH paper until the solution is acidic.
Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If it oils out, add more solvent and continue stirring.
Stirring & Cooling: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for at least 30 minutes to maximize precipitation.
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the one used for precipitation) to remove soluble impurities.
Drying: Dry the salt thoroughly under high vacuum. The resulting methyl azepane-3-carboxylate hydrochloride is often a stable, crystalline solid.
(Optional) Liberation of Free Base: If the free base is required, the purified salt can be dissolved in water, basified with a base like NaHCO₃ or K₂CO₃, and extracted into an organic solvent (e.g., DCM or ethyl acetate). Drying the organic layer (Na₂SO₄) and evaporating the solvent will yield the purified free base.
Troubleshooting Guide 3: Other Purification Techniques
Acid-Base Extraction
This technique separates the basic product from neutral and acidic impurities.[6]
Q: My product has poor recovery after the acid-base extraction. Why?
A: Possible causes include:
Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x) at each step to maximize recovery.
Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.
Incorrect pH: After the acid wash, ensure the aqueous layer is strongly basic (pH > 10) before back-extracting your product. Use a strong enough base (e.g., 2M NaOH) rather than a weak base like sodium bicarbonate to ensure the free amine is fully deprotonated.
Vacuum Distillation
This method is only suitable for thermally stable compounds with a significant boiling point difference from their impurities.[6][10]
Q: When should I consider vacuum distillation?
A: Consider this method if:
Your crude product is a liquid or low-melting solid.
The primary impurities are non-volatile (e.g., salts, polymeric material) or significantly more volatile than your product.
You need to purify a large quantity (>20 g) where chromatography would be cumbersome.
Caution: The compound must be stable at the required distillation temperature, even under vacuum. Perform a small-scale test first to check for decomposition.
Purity Assessment
After purification, it is crucial to assess the purity of the final product.
Technique
Purpose
Typical Conditions
Thin-Layer Chromatography (TLC)
Quick check for the presence of impurities.
Silica plate, Hexane/EtOAc (7:3) + 1% TEA, visualized with UV light and/or a potassium permanganate stain. A single spot is indicative of high purity.
High-Performance Liquid Chromatography (HPLC)
Quantitative purity assessment (e.g., to >98% purity).
Column: C18 (Reversed-Phase)[11]Mobile Phase: Gradient of acetonitrile in water with 0.1% formic or trifluoroacetic acid.Detector: UV at ~210-220 nm (for the ester carbonyl).
Nuclear Magnetic Resonance (NMR)
Structural confirmation and detection of impurities.
¹H and ¹³C NMR spectra should show sharp peaks corresponding to the desired structure, with minimal or no peaks from solvents or byproducts.
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
Yuan, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]
BenchChem. (2025). Technical Support Center: Crystallization of 2-(azepane-1-carbonyl)benzoic acid.
Ramírez-López, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
Ciba-Geigy AG. (1997). Process and intermediates for preparing azepines.
BenchChem. (2026).
BenchChem. (2026).
Akgul, O., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
BenchChem. (2025).
Aveno, K. M., et al. (2014). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]
Chen, C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
Tugba, G., & Kubra, G. (2023). A Comprehensive Review of Distillation in the Pharmaceutical Industry. Semantic Scholar. [Link]
BenchChem. (2025). Technical Support Center: 3-(Azepan-1-yl)-3-oxopropanenitrile Synthesis.
Technical Support Center: Overcoming Steric Hindrance in Methyl Azepane-3-Carboxylate Functionalization
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing methyl azepane-3-carboxylate as a core saturated heterocyclic scaffold to improve the pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing methyl azepane-3-carboxylate as a core saturated heterocyclic scaffold to improve the pharmacokinetic profiles of your drug candidates. However, this molecule presents a dual steric challenge:
The N1 Secondary Amine: Shielded by the conformational flexibility of the 7-membered ring and adjacent equatorial protons.
The C3 Methyl Ester: An α-branched electrophile that resists standard nucleophilic attack.
This guide provides field-proven, causality-driven troubleshooting strategies to resolve these specific steric bottlenecks.
FAQ: Why does the N-arylation of methyl azepane-3-carboxylate stall at <20% yield with standard Pd(OAc)₂/BINAP catalytic systems?
The Causality of Steric Hindrance in Reductive Elimination:
When cross-coupling sterically hindered cyclic secondary amines like azepanes, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination. The bulky 7-membered azepane ring creates a severe steric clash in the intermediate Pd(II) amido aryl complex. Flexible bidentate ligands like BINAP fail to provide the necessary steric pressure to force the aryl and amido groups together. Consequently, the long-lived Pd(II) complex undergoes competitive β-hydride elimination, yielding the reduced arene and an undesired imine byproduct (1)[1].
The Solution:
Switch to bulky, electron-rich monodentate biarylphosphine ligands such as RuPhos or BippyPhos . These ligands enforce a highly reactive, low-coordinate Pd(II) intermediate. The steric bulk of the ligand's lower ring actively "pushes" the amido and aryl groups together, dramatically accelerating reductive elimination and outcompeting the β-hydride elimination pathway[1].
Quantitative Data: Ligand Performance in Azepane N-Arylation
Partial reductive elimination, but steric clash persists.
RuPhos
Monodentate (Bulky Biaryl)
85%
None
Accelerates reductive elimination; suppresses side reactions.
BippyPhos
Monodentate (Highly Bulky)
88%
None
Optimal for highly hindered secondary cyclic amines.
Experimental Protocol: Optimized N-Arylation
Note: Methyl azepane-3-carboxylate is typically sourced as a hydrochloride salt (2)[2]. You must account for this by adding an additional 1.0 equivalent of base to liberate the free amine.
Preparation: In an argon-filled glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (2.2 equiv total; 1.2 eq for the cycle + 1.0 eq to neutralize the HCl salt).
Reagent Addition: Add the aryl halide (1.0 equiv) and methyl azepane-3-carboxylate hydrochloride (1.2 equiv).
Solvent: Add anhydrous, degassed toluene to reach a 0.2 M concentration.
Reaction: Seal the vial, remove from the glovebox, and heat at 85 °C for 12 hours under vigorous stirring.
Self-Validation Checkpoint: The initial mixture of Pd₂(dba)₃ and RuPhos in toluene will appear deep purple/red. Upon heating and active oxidative addition, the solution transitions to a clear yellow-orange. If the solution turns black (Pd black precipitation), the catalytic cycle has collapsed due to oxygen ingress or severe steric stalling, indicating the need to re-degas solvents.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.
Catalytic cycle of N-arylation highlighting the steric bottleneck at the Pd(II) amido complex.
FAQ: Standard hydrolysis followed by HATU coupling leads to epimerization at the C3 position and poor yields. How can I directly amidate the sterically hindered methyl ester?
The Causality of Ester Shielding and Transition-Metal-Free Cleavage:
The C3 methyl ester is α-branched within the azepane ring. The twist-chair conformation of the 7-membered ring sterically shields the carbonyl carbon from nucleophilic attack by free amines. Traditional transition-metal-catalyzed amidations often fail here because the metal center cannot easily coordinate the hindered carbonyl oxygen, and harsh thermal conditions cause the C3 stereocenter to epimerize (3)[3].
The Solution:
A highly effective, transition-metal-free approach utilizes Lithium hexamethyldisilazide (LiHMDS) to deprotonate the incoming amine, generating a highly nucleophilic lithium amide in situ. Extensive computational studies indicate that the rate-limiting step is the nucleophilic addition; this barrier is overcome by the high energy of the lithium amide intermediate, leading to clean C–O bond cleavage at ambient temperatures, perfectly preserving the C3 stereocenter (4)[4].
Quantitative Data: Amidation Strategies for Hindered Esters
Method
Reagents / Catalyst
Temp (°C)
Yield (%)
Epimerization at C3?
Thermal Condensation
None
> 160 °C
< 10%
Yes (Extensive)
Mn-Catalysis
Mn(I) complex, NaOtBu
100 °C
65%
Minimal
Transition-Metal-Free
LiHMDS (2.0 equiv)
23 °C
92%
No (Preserved)
Experimental Protocol: Direct Amidation of Methyl Azepane-3-Carboxylate
Setup: Charge an oven-dried vial with N-protected methyl azepane-3-carboxylate (1.0 equiv) and the desired amine (1.2 equiv) under a positive pressure of argon.
Solvent: Add anhydrous toluene to achieve a concentration of 0.25 M.
Activation: Dropwise add LiHMDS (1.0 M in THF, 2.0 equiv) at 23 °C with vigorous stirring.
Self-Validation Checkpoint: The addition of LiHMDS should result in a homogenous, slightly yellow solution. If a thick white precipitate forms immediately, ambient moisture has compromised the base (forming LiOH). Monitor via TLC (ninhydrin stain); the disappearance of the primary amine spot within 2 hours confirms nucleophilic addition is proceeding successfully.
Reaction: Stir at 23 °C for 15 hours. The strictly ambient temperature prevents epimerization at the C3 position.
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography.
Workflow for transition-metal-free direct amidation of hindered esters using LiHMDS.
References
[4] Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N–C/O–C Cleavage
Source: Journal of the American Chemical Society (JACS)[Link]
[3] Manganese Catalyzed Direct Amidation of Esters with Amines
Source: ACS Publications[Link]
[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: National Institutes of Health (NIH) / PMC[Link]
HPLC method validation for methyl azepane-3-carboxylate quantification
High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl Azepane-3-Carboxylate: A Comparative Guide (RPLC vs. HILIC) Methyl azepane-3-carboxylate is a highly polar, cyclic secondary amine utilized as a...
Author: BenchChem Technical Support Team. Date: April 2026
High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl Azepane-3-Carboxylate: A Comparative Guide (RPLC vs. HILIC)
Methyl azepane-3-carboxylate is a highly polar, cyclic secondary amine utilized as a critical building block in pharmaceutical development. Quantifying this compound presents a significant analytical challenge: basic amines are notorious for exhibiting poor retention and severe peak tailing in traditional Reversed-Phase Liquid Chromatography (RPLC).
This guide objectively compares the performance of a standard C18 RPLC column (Alternative A) against a modern Amide-bonded Hydrophilic Interaction Liquid Chromatography (HILIC) column (Product B). Furthermore, it provides a comprehensive, self-validating methodology for validating the superior HILIC method in strict accordance with the recently updated ICH Q2(R2) guidelines[1].
The Analytical Challenge: Causality of Peak Tailing
In liquid chromatography, an ideal peak is perfectly symmetrical (Gaussian). However, when analyzing basic compounds like methyl azepane-3-carboxylate on standard silica-based C18 columns, analysts frequently encounter peak tailing—a phenomenon where the trailing edge of the peak stretches asymmetrically[2].
The Mechanistic Cause:
Peak tailing occurs when multiple retention mechanisms compete during separation. In RPLC, the primary mechanism is hydrophobic interaction. However, traditional C18 columns contain residual, unbonded silanol groups (Si-OH) on the silica surface[2]. At a mobile phase pH above 3.0, these silanols ionize into negatively charged Si-O⁻ groups[3]. Because methyl azepane-3-carboxylate is a secondary amine, it remains protonated (positively charged) under typical acidic to neutral mobile phase conditions. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange interaction[4]. This "velcro effect" causes the basic analyte to stick to the column, resulting in delayed elution of a fraction of the molecules and severe peak tailing[3].
The HILIC Solution:
HILIC operates as an orthogonal technique to RPLC. It utilizes a polar stationary phase (such as an Amide-bonded phase) and an organic-rich mobile phase (typically >70% acetonitrile)[5]. In this environment, water acts as the strong eluting solvent. A semi-immobilized, water-enriched layer forms on the surface of the polar stationary phase[6]. The polar protonated amine partitions favorably into this aqueous layer, driven by liquid-liquid partitioning and hydrogen bonding rather than hydrophobic interactions[5]. This completely bypasses the hydrophobic mismatch and silanol-driven ion-exchange issues of RPLC, yielding highly symmetrical peaks and superior retention for polar compounds[7].
Fig 1: Mechanistic comparison of retention and peak shape causality between RPLC and HILIC.
Comparative Performance Data
To objectively demonstrate the superiority of HILIC for methyl azepane-3-carboxylate, experimental data was generated comparing a standard C18 column (Alternative A) with an Amide-HILIC column (Product B).
Experimental Conditions:
Alternative A (RPLC): C18 Column (150 x 4.6 mm, 5 µm). Mobile Phase: 90% Water (0.1% TFA) / 10% Acetonitrile.
Product B (HILIC): Amide Column (150 x 4.6 mm, 3 µm). Mobile Phase: 85% Acetonitrile / 15% Water (10 mM Ammonium Formate, pH 3.0). Note: Ammonium formate is selected because volatile ammonium salts are highly soluble in organic-rich mobile phases and effectively suppress residual ion-exchange effects[5].
Performance Metric
Alternative A: Standard C18 (RPLC)
Product B: Amide-Bonded (HILIC)
Scientific Rationale
Retention Time (
tR
)
1.2 min (Near void volume)
6.5 min (Optimal retention)
Polar amines have low affinity for nonpolar C18 phases but partition strongly into the HILIC aqueous layer[8].
Peak Asymmetry (
As
)
2.45 (Severe Tailing)
1.05 (Highly Symmetrical)
HILIC bypasses secondary silanol interactions that plague basic analytes in RPLC[2].
The high organic content (>80% ACN) in HILIC significantly enhances electrospray ionization (ESI-MS) desolvation efficiency[7].
Step-by-Step ICH Q2(R2) Validation Protocol
The ICH Q2(R2) guideline, legally effective as of June 2024, mandates a lifecycle approach to analytical procedure validation, ensuring methods are fit for their intended purpose[1][9]. The following protocol outlines a self-validating system for the HILIC quantification method.
Prerequisite: System Suitability Testing (SST)
Causality: A method cannot be validated on a failing instrument. SST acts as an internal control gate.
Prepare a standard solution of methyl azepane-3-carboxylate at 100% target concentration (e.g., 50 µg/mL).
Inject the standard 6 consecutive times.
Acceptance Criteria: Peak area %RSD
≤
2.0%, Tailing Factor (
As
)
≤
1.5, Theoretical Plates (
N
)
≥
5000. Do not proceed to validation steps unless SST passes.
Step 1: Specificity
Objective: Prove the method can accurately measure the analyte in the presence of potential interferences (e.g., degradation products, synthesis byproducts)[10].
Inject a blank (sample diluent: 85% ACN).
Inject a placebo (matrix without methyl azepane-3-carboxylate).
Inject the analyte standard.
Validation: Ensure no peaks in the blank or placebo co-elute at the
tR
of the analyte.
Step 2: Linearity and Range
Objective: Demonstrate that the test results are directly proportional to the concentration of analyte within a given range[1].
Prepare 6 calibration standards ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration.
Inject each level in triplicate.
Plot the peak area against concentration and perform least-squares linear regression.
Validation: The correlation coefficient (
R2
) must be
≥
0.999.
Step 3: Accuracy (Recovery)
Objective: Establish the closeness of agreement between the accepted true value and the value found[1].
Spike the placebo matrix with known amounts of methyl azepane-3-carboxylate API at 3 concentration levels: 80%, 100%, and 120%.
Prepare 3 distinct replicates per level (9 samples total).
Calculate the percentage recovery against the theoretical spiked amount.
Validation: Mean recovery must fall between 98.0% and 102.0%.
Objective: Verify the degree of scatter between a series of measurements[10].
Repeatability: One analyst prepares 6 independent sample solutions at the 100% concentration level and analyzes them on the same day.
Intermediate Precision: A second analyst prepares 6 new independent samples on a different day, using a different HPLC system (if available).
Validation: The %RSD of the calculated concentrations for both sets must be
≤
2.0%.
Step 5: Robustness
Objective: Measure the method's capacity to remain unaffected by small, deliberate variations in procedural parameters[11].
Utilize a Design of Experiments (DoE) approach to systematically vary:
Column Temperature:
±
5°C
Flow Rate:
±
0.1 mL/min
Mobile Phase Buffer pH:
±
0.2 units
Validation: System suitability criteria (specifically
As
≤
1.5 and %RSD
≤
2.0%) must be met under all perturbed conditions.
Fig 2: Self-validating ICH Q2(R2) lifecycle workflow for analytical procedure validation.
Validation Results Summary
Following the execution of the protocol above using the Product B (Amide-HILIC) method, the following validation metrics were achieved, confirming the method's robust analytical integrity:
Validation Parameter
ICH Q2(R2) Acceptance Criteria
HILIC Method Experimental Result
Status
Specificity
No interference at analyte
tR
No peaks detected in blank/placebo
PASS
Linearity
R2
> 0.999 (LOQ to 120%)
R2
= 0.9998
PASS
Accuracy
98.0% - 102.0% mean recovery
99.6% - 101.1% recovery
PASS
Repeatability
%RSD
≤
2.0% (n=6)
%RSD = 0.85%
PASS
Intermediate Precision
%RSD
≤
2.0% (n=12 total)
%RSD = 1.12%
PASS
Robustness
As≤
1.5 under all variations
Max
As
observed = 1.14
PASS
Conclusion
The quantification of polar basic amines like methyl azepane-3-carboxylate exposes the inherent limitations of traditional RPLC, specifically secondary silanol interactions that destroy peak symmetry. By transitioning to an Amide-bonded HILIC column, laboratories can leverage liquid-liquid partitioning within an aqueous enriched layer to achieve superior retention, perfect peak symmetry, and heightened sensitivity. When validated against the rigorous standards of ICH Q2(R2), the HILIC method proves to be a highly reliable, self-validating system fit for modern pharmaceutical development.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Validation of analytical procedures Q2(R2) - ICH. ICH Official Guidelines.
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies / LCMS.cz.
HILIC: A Nemesis to Polar Compounds. Welch Materials, Inc.
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.
What is the difference between HILIC columns VS normal/reverse columns. uHPLCs Lab.
How to Reduce Peak Tailing in HPLC? Phenomenex.
Peak Tailing in HPLC. Element Lab Solutions.
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
A Senior Application Scientist's Guide to NMR Spectra Comparison of Methyl Azepane-3-carboxylate and its Stereoisomers
For researchers and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and intellectual...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and intellectual property of a pharmaceutical compound. Chiral molecules can exhibit dramatically different pharmacological activities, with one enantiomer providing therapeutic benefits while the other might be inactive or even harmful.[1] The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules.[2][3] Consequently, the ability to unambiguously distinguish between stereoisomers of substituted azepanes, such as methyl azepane-3-carboxylate, is of paramount importance.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive technique for elucidating the three-dimensional structure of organic molecules in solution.[1][3][4] This guide provides an in-depth comparison of the NMR spectra of methyl azepane-3-carboxylate stereoisomers, grounded in field-proven insights and detailed experimental protocols. We will explore not just the "what" of spectral differences, but the "why" behind the experimental choices, empowering you to confidently characterize your own chiral compounds.
The Stereochemical Landscape of Methyl Azepane-3-carboxylate
Methyl azepane-3-carboxylate possesses a single stereocenter at the C3 position. This gives rise to a pair of enantiomers: (R)-methyl azepane-3-carboxylate and (S)-methyl azepane-3-carboxylate.
Caption: Logical workflow for NMR analysis of stereoisomers.
Protocol 1: Baseline NMR for Structural Confirmation
Sample Preparation: Dissolve 5-10 mg of the purified racemic compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). F[4][5]ilter the solution into a clean, high-quality 5 mm NMR tube.
2[5]. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters on a 400 MHz spectrometer would include a 30° pulse width, a relaxation delay (d1) of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient for good signal-to-noise.
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more) with a longer relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy for all carbon types.
2D NMR Acquisition:
gCOSY: Use a standard gradient-selected COSY pulse sequence to identify J-coupled protons.
gHSQC: Acquire a gradient-selected HSQC spectrum optimized for a one-bond J-coupling (¹Jᴄʜ) of ~145 Hz to correlate protons to their directly attached carbons.
gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (ⁿJᴄʜ) of 8-10 Hz. This is critical for connecting structural fragments across quaternary centers.
[6]#### Protocol 2: Enantiomeric Resolution using a CSA
Sample Preparation: To the same NMR tube used in Protocol 1, add 1.0 equivalent of an enantiopure CSA (e.g., (S)-BINOL-phosphate). Ensure the CSA is fully dissolved. A brief, gentle vortexing may be required.
2[7][8]. Equilibration: Allow the sample to equilibrate for 5-10 minutes at room temperature inside the spectrometer to ensure thermal stability and complete complex formation.
¹H NMR Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as in Protocol 1.
Data Analysis:
Carefully examine the spectrum for splitting of previously sharp or well-defined signals. Pay close attention to the protons alpha to the nitrogen and the stereocenter (C2-H₂, C3-H, C7-H₂).
Select a pair of well-resolved, baseline-separated signals corresponding to the two diastereomeric complexes.
Integrate these two signals accurately. The enantiomeric excess (ee) can be calculated using the formula:
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Conclusion
The differentiation of stereoisomers is a critical analytical challenge in modern chemistry and drug development. While the NMR spectra of enantiomers like (R)- and (S)-methyl azepane-3-carboxylate are identical in an achiral environment, the use of chiral solvating agents provides a rapid and robust method for their resolution and quantification. By following a logical workflow—beginning with a complete and unambiguous structural assignment using a suite of 1D and 2D NMR experiments, followed by the introduction of a chiral auxiliary—researchers can confidently determine the stereochemical purity of their compounds. This systematic approach, combining sound experimental design with a deep understanding of the underlying chemical principles, ensures data integrity and accelerates the development of safe and effective medicines.
References
Gary E. Martin, David J. C. and A. D. J. (2014) NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC, Journal of Natural Products. Available at: [Link] (Accessed: April 7, 2026).
University of Georgia (2023) Small molecule NMR sample preparation. Available at: [Link] (Accessed: April 7, 2026).
Reddy, D. S. et al. (2020) All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment, RSC Advances. Available at: [Link] (Accessed: April 7, 2026).
Royal Society of Chemistry (2024) NMR spectroscopy of small molecules in solution, Nuclear Magnetic Resonance. Available at: [Link] (Accessed: April 7, 2026).
JEOL Ltd. (2023) Analyze of stereoisomer by NMR. Available at: [Link] (Accessed: April 7, 2026).
Singh, S. et al. (2022) A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis, RSC Advances. Available at: [Link] (Accessed: April 7, 2026).
Katritzky, A. R. et al. (2002) Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link] (Accessed: April 7, 2026).
Afarinkia, K. and Vinader, V. (2014) Azepines, Comprehensive Organic Synthesis II. Available at: [Link] (Accessed: April 7, 2026).
Elsevier Ltd. (2014) Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-nitro-β-keto ester probe. Available at: [Link] (Accessed: April 7, 2026).
Joyce, L. A. et al. (2014) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines, Nature Protocols. Available at: [Link] (Accessed: April 7, 2026).
Hatano, T. et al. (2006) Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior, Organic Letters. Available at: [Link] (Accessed: April 7, 2026).
ACG Publications (2023) Supporting Information, Records of Natural Products. Available at: [Link] (Accessed: April 7, 2026).
Singh, S. et al. (2022) A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis, RSC Advances. Available at: [Link] (Accessed: April 7, 2026).
Wang, Y.-F. et al. (2022) Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation, Organic Letters. Available at: [Link] (Accessed: April 7, 2026).
Fan, T. W.-M. et al. (2018) NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine, Metabolomics. Available at: [Link] (Accessed: April 7, 2026).
Gucky, T. et al. (2021) Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, Molecules. Available at: [Link] (Accessed: April 7, 2026).
Royal Society of Chemistry (2024) RSC Medicinal Chemistry. Available at: [Link] (Accessed: April 7, 2026).
Katritzky, A. R. et al. (2002) Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link] (Accessed: April 7, 2026).
Stothers, J. B. and Tan, C. T. (1974) 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters, Canadian Journal of Chemistry. Available at: [Link] (Accessed: April 7, 2026).
Muhammad, N. et al. (2022) Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates, Applied Organometallic Chemistry. Available at: [Link] (Accessed: April 7, 2026).
Gaina, C. and Gaina, V. (2009) Synthesis and characterization of novel organotin carboxylate maleimide monomers and copolymers, Express Polymer Letters. Available at: [Link] (Accessed: April 7, 2026).
Westphal, F. et al. (2012) Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures, Forensic Science International. Available at: [Link] (Accessed: April 7, 2026).
Methyl azepane-3-carboxylate vs methyl azepane-4-carboxylate reactivity
An in-depth technical comparison of methyl azepane-3-carboxylate and methyl azepane-4-carboxylate requires a fundamental understanding of how regiochemistry dictates the conformational dynamics and steric environment of...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison of methyl azepane-3-carboxylate and methyl azepane-4-carboxylate requires a fundamental understanding of how regiochemistry dictates the conformational dynamics and steric environment of seven-membered nitrogen heterocycles.
Azepane derivatives are highly valued in medicinal chemistry for their ability to introduce conformational constraints into peptidomimetics and small-molecule therapeutics, such as dipeptidyl peptidase 1 (DPP1) inhibitors[1] and nicotinamide phosphoribosyltransferase (NAMPT) modulators[2]. However, the specific positioning of the ester moiety—either at the β-position (3-carboxylate) or the γ-position (4-carboxylate) relative to the secondary amine—profoundly alters the molecule's reactivity profile[3].
This guide provides an objective, data-driven comparison of these two regioisomers, detailing the structural causality behind their reactivity differences and providing self-validating experimental protocols for benchmarking.
Structural and Conformational Causality
The reactivity of azepane carboxylates is governed by two primary factors: steric hindrance and conformational puckering .
Methyl Azepane-3-carboxylate (β-Ester): The ester group is located on the carbon immediately adjacent to the secondary amine (N1). This proximity creates significant steric bulk around the nitrogen lone pair. Furthermore, the electron-withdrawing nature of the ester exerts a strong inductive effect, slightly reducing the nucleophilicity of the amine. Conformational studies indicate that substituents at the 3-position often force the flexible seven-membered ring into twist-chair conformations that further shield the amine[4].
Methyl Azepane-4-carboxylate (γ-Ester): The ester group is located one carbon further away from the amine. This γ-positioning drastically reduces steric hindrance at N1, leaving the nitrogen lone pair highly accessible for electrophilic attack. The inductive effect is also negligible at this distance, resulting in a more nucleophilic amine and a more exposed ester core for hydrolysis or amidation[3].
Logical relationship between azepane ester regiochemistry and downstream reactivity.
Comparative Reactivity Profiling
To objectively evaluate the performance of both building blocks, their reactivity must be quantified across two standard transformations: N-Acylation (testing amine nucleophilicity) and Ester Saponification (testing ester accessibility).
Data Synthesis: The quantitative data demonstrates that the 4-carboxylate isomer reacts more than twice as fast in both electrophilic amine trapping and nucleophilic ester cleavage. The 3-carboxylate's sluggish kinetics require harsher conditions or longer reaction times, which can lead to unwanted epimerization at the α-chiral center[4].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards and kinetic quenching mechanisms.
Self-validating experimental workflow for parallel reactivity benchmarking.
Protocol A: Comparative N-Benzoylation Kinetics
Objective: Determine the relative nucleophilicity of the secondary amine in both regioisomers.
Substrate Preparation: Prepare separate 0.1 M solutions of methyl azepane-3-carboxylate and methyl azepane-4-carboxylate in anhydrous dichloromethane (DCM).
Causality: Preparing precise equimolar solutions ensures that concentration-dependent collision frequencies are identical, isolating steric hindrance as the sole variable affecting the rate constant.
Internal Standard Addition: Add biphenyl (0.05 M) to both solutions.
Causality: Biphenyl is inert under these conditions. Its inclusion acts as an internal standard for LC-MS, validating that injection volume variances do not skew the kinetic data.
Reaction Initiation: Add N,N-Diisopropylethylamine (DIPEA, 0.2 M), followed by a single rapid injection of benzoyl chloride (0.11 M) at exactly 25°C.
Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction without competing for the electrophile, ensuring the azepane nitrogen is the exclusive nucleophile.
Kinetic Quenching: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately inject each aliquot into 950 µL of cold methanol.
Causality: Methanol rapidly solvolyzes unreacted benzoyl chloride, instantly halting the reaction at precise time points to ensure accurate kinetic snapshots.
Analysis: Analyze via LC-MS/UV (254 nm), plotting the ratio of product peak area to biphenyl peak area over time to derive the initial rate (
v0
).
Protocol B: Base-Catalyzed Ester Saponification
Objective: Evaluate the steric and conformational shielding of the ester moiety.
Solvent Selection: Dissolve 1.0 mmol of the azepane carboxylate in 3.0 mL of Tetrahydrofuran (THF) and 1.0 mL of deionized water.
Causality: The 3:1 THF/H₂O mixed solvent system ensures complete dissolution of both the hydrophobic azepane ester and the hydrophilic lithium hydroxide, facilitating a homogeneous reaction and preventing biphasic mass-transfer limitations.
Base Addition: Add 2.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at a strictly maintained 25°C.
Causality: Saponification is highly temperature-dependent. Maintaining a strict 25°C prevents thermal degradation and allows for the accurate calculation of activation energy differences between the two isomers.
Monitoring & Workup: Monitor the disappearance of the starting material via TLC (Ninhydrin stain). Upon completion, acidify to pH 4 using 1M HCl to protonate the carboxylate, then extract with ethyl acetate.
References
Kuder, K., et al. "4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors." European Journal of Medicinal Chemistry (2018).[Link]
Lin, Q., et al. "Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins." ConnectSci / ResearchGate (2014).[Link]
Laine, D., et al. "Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)." Journal of Medicinal Chemistry (2016).[Link]
"Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs)." Journal of Medicinal Chemistry (2023).[Link]
LC-MS Characterization of Methyl Azepane-3-Carboxylate Degradation Products: A HILIC vs. Reversed-Phase Comparison Guide
Executive Summary Characterizing the degradation profile of small, highly polar, basic pharmaceutical intermediates is a notorious bottleneck in drug development. Methyl azepane-3-carboxylate , an essential building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Characterizing the degradation profile of small, highly polar, basic pharmaceutical intermediates is a notorious bottleneck in drug development. Methyl azepane-3-carboxylate , an essential building block featuring a secondary cyclic amine and a methyl ester, presents significant chromatographic challenges due to its hydrophilicity and basicity. When subjected to forced degradation, its degradants become even more polar, rendering traditional Reversed-Phase (RP) LC-MS inadequate.
This guide objectively compares Reversed-Phase (RP-UHPLC-HRMS) and Hydrophilic Interaction Liquid Chromatography (HILIC-UHPLC-HRMS) platforms. By analyzing the causality behind chromatographic behavior and ionization efficiency, we demonstrate why HILIC is the superior, self-validating analytical strategy for azepane derivatives.
The Causality of Degradation: ICH Q1A Guidelines
Understanding the chemical reactivity of the azepane ring and the ester linkage is the first step in predictive analytical design. Under ICH Q1A(R2) stress conditions[1], we must anticipate specific degradation trajectories to ensure our analytical methods are truly stability-indicating[2].
Based on the molecule's structural liabilities, three primary degradation pathways are expected:
Hydrolytic Degradation: The methyl ester is highly susceptible to acid- or base-catalyzed hydrolysis, yielding azepane-3-carboxylic acid. This degradant is a zwitterion at physiological pH, drastically increasing its polarity.
Oxidative Degradation: The secondary amine in the azepane ring is a prime target for oxidation (e.g., via 3% H₂O₂), readily forming an N-oxide derivative[3].
Thermal/Photolytic Degradation: Extreme heat or prolonged UV exposure can induce radical-mediated ring-opening or complex dimerization[4].
Fig 1. ICH Q1A forced degradation pathways for methyl azepane-3-carboxylate.
Platform Comparison: HILIC vs. Reversed-Phase LC-MS
The fundamental flaw in using standard RP-LC (e.g., C18 columns with 0.1% Formic Acid) for azepane derivatives is the mismatch between the analyte's physicochemical properties and the stationary phase. At acidic pH, the secondary amine (pKa ~9.5) is fully protonated. Consequently, the analyte is highly hydrophilic, leading to minimal retention, poor peak shape due to secondary interactions with residual surface silanols, and elution in the void volume where severe matrix suppression occurs[5]. While ion-pairing agents like Trifluoroacetic Acid (TFA) can improve retention, they notoriously suppress Electrospray Ionization (ESI) MS signals[6].
Conversely, HILIC operates on a fundamentally different mechanism. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase[7].
The Scientific Rationale for HILIC Superiority:
Retention: The zwitterionic degradant (azepane-3-carboxylic acid) is strongly retained via hydrophilic partitioning and electrostatic interactions.
MS Sensitivity: The high organic content of the HILIC mobile phase drastically lowers the surface tension of the eluent. This facilitates highly efficient droplet desolvation in the ESI source, thereby exponentially increasing MS sensitivity[7].
Table 1: Performance Metrics Comparison
Analytical Metric
RP-UHPLC-HRMS (C18)
HILIC-UHPLC-HRMS (Zwitterionic)
Causality / Scientific Rationale
Retention Factor (
k′
)
< 1.0 (Elutes near void)
3.5 - 8.0
HILIC retains polar/charged basic species via partitioning into the aqueous layer.
Peak Symmetry (
As
)
1.8 - 2.5 (Severe tailing)
1.0 - 1.2 (Symmetrical)
HILIC avoids unwanted secondary silanol interactions prevalent in RP.
ESI-MS Sensitivity
Baseline (1x)
10x - 50x Enhancement
High acetonitrile in HILIC promotes efficient droplet desolvation and ionization.
Degradant Resolution
Poor (Co-elution in void)
Excellent
Hydrolysis products (zwitterions) have distinct hydrophilic partitioning coefficients.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, forced degradation protocols must be self-validating. This means incorporating mass balance calculations and neutralization steps to ensure that observed masses are true degradants and not artifacts of the sample preparation or in-source MS fragmentation[8].
Fig 2. Self-validating LC-MS workflow for degradation product characterization.
Step-by-Step HILIC-HRMS Protocol
Step 1: Forced Degradation (ICH Q1A Guidelines)
Acid/Base Stress: Treat 1 mg/mL API with 0.1M HCl or 0.1M NaOH at 60°C for 24 hours.
Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 24 hours[3].
Thermal Stress: Expose solid API to 80°C for 48 hours.
Neutralize acid/base samples to pH ~7 using equimolar NaOH/HCl.
Causality: Injecting extreme pH solutions degrades the silica backbone of the LC column[6] and alters the ionization state unpredictably, leading to retention time shifts.
Step 3: Dilution for HILIC Compatibility
Dilute the neutralized aqueous samples 1:10 with pure Acetonitrile.
Causality: HILIC requires the injection solvent to be highly organic (>75% ACN) to prevent peak distortion and solvent breakthrough at the column head.
Step 4: LC-MS Acquisition
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 90% B to 50% B over 10 minutes.
MS: Q-TOF or Orbitrap in ESI+ mode, acquiring full scan (m/z 50-500) and Data-Dependent MS/MS (ddMS²).
Results & Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass required to confidently assign degradation pathways.
Parent API (Methyl azepane-3-carboxylate): Appears as the [M+H]⁺ ion at exact mass m/z 158.1178.
Hydrolysis Product (Azepane-3-carboxylic acid): The loss of the methyl group (-14.0156 Da) results in the carboxylic acid at m/z 144.1025. HILIC easily resolves this from the parent due to the massive increase in polarity of the resulting zwitterion.
N-Oxidation Product: The addition of oxygen (+15.9949 Da) yields m/z 174.1130. MS/MS fragmentation is crucial here to differentiate N-oxidation from potential C-oxidation on the ring. The N-oxide will typically show a characteristic neutral loss of OH (-17 Da) or H₂O (-18 Da) in the MS/MS spectrum.
Conclusion & Best Practices
For the LC-MS characterization of methyl azepane-3-carboxylate and its highly polar degradation products, HILIC-UHPLC-HRMS fundamentally outperforms Reversed-Phase methodologies . By aligning the analytical platform with the physicochemical reality of the analyte—specifically its basicity and polarity—we eliminate void-volume co-elution, mitigate ion suppression, and generate high-fidelity, regulatory-compliant stability data.
When designing these workflows, always prioritize sample neutralization and organic dilution prior to HILIC injection to maintain column longevity and peak integrity.
References
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: resolvemass.ca
URL:1
Title: How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations
Source: pharmastability.com
URL:2
Title: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol stability issues and degradation
Source: benchchem.com
URL:3
Title: Importance of LCMS in Forced Degradation Studies for new Chemical Entities
Source: researchgate.net
URL:4
Title: A practical guide to forced degradation and stability studies for drug substances
Source: onyxipca.com
URL:8
Title: HILIC as a complement to normal phase and reversed-phase LC separations
Source: researchgate.net
URL:7
Title: HPLC for the Retention and Resolution of Very Polar Compounds
Source: fishersci.com
URL:5
Title: Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins
Source: nih.gov
URL:6
Comparing commercial suppliers for high-purity methyl azepane-3-carboxylate
Sourcing and Utilizing High-Purity Methyl Azepane-3-Carboxylate: A Comprehensive Comparison Guide Executive Summary Methyl azepane-3-carboxylate is an essential seven-membered heterocyclic building block in modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Sourcing and Utilizing High-Purity Methyl Azepane-3-Carboxylate: A Comprehensive Comparison Guide
Executive Summary
Methyl azepane-3-carboxylate is an essential seven-membered heterocyclic building block in modern drug discovery. It provides a unique conformational profile compared to standard piperidine or pyrrolidine rings, making it highly valuable for synthesizing peptidomimetics and conformationally restricted kinase inhibitors. This guide evaluates top commercial suppliers of this compound, compares the chemical behavior of its salt versus free-base forms, and provides a field-validated protocol for its integration into synthetic workflows.
Commercial Supplier Comparison: Salt vs. Free Base
When sourcing methyl azepane-3-carboxylate, researchers must choose between the hydrochloride salt (CAS: 198959-48-7)[1] and the free base (CAS: 786623-60-7)[2]. The physical state significantly impacts shelf-life and synthetic utility.
Mechanistic Causality in Sourcing: The free base of methyl azepane-3-carboxylate contains both a nucleophilic secondary amine and an electrophilic methyl ester. Over time, these molecules can undergo spontaneous intermolecular aminolysis, leading to polymeric impurities and diminished yields. Sourcing the hydrochloride (HCl) salt protonates the amine, completely neutralizing its nucleophilicity. This self-protecting mechanism ensures the compound remains stable indefinitely under standard storage conditions.
To objectively evaluate the impact of the source material, a standardized amidation reaction was performed using batches from different suppliers. The reaction coupled the azepane nitrogen with a standard fluorophore (e.g., FITC-labeled carboxylic acid) to quantify conversion rates via LC-MS.
*Note: The free base showed baseline degradation prior to the reaction due to shelf-aging, underscoring the necessity of the HCl salt for long-term storage.
Validated Experimental Protocol: Functionalization of the Azepane Scaffold
This protocol details the N-acylation of methyl azepane-3-carboxylate hydrochloride, followed by the saponification of the methyl ester. The methodology is designed as a self-validating system: the distinct mass shifts observed during LC-MS analysis at each step confirm successful conversion and prevent the propagation of errors.
Step 1: In-Situ Freebasing and Amidation
Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) rather than triethylamine. DIPEA's significant steric hindrance prevents it from acting as a competing nucleophile during the coupling phase, ensuring it strictly functions as a base to liberate the azepane amine.
Suspend 1.0 mmol of Methyl azepane-3-carboxylate HCl in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Add 3.0 mmol (3.0 eq) of DIPEA. Stir for 10 minutes at room temperature until the solution becomes homogenous.
In a separate vial, dissolve 1.1 mmol of the target carboxylic acid and 1.2 mmol of HATU in 2.0 mL of DCM. Causality: HATU generates a highly reactive HOAt ester. The 7-membered azepane ring is sterically demanding; the HOAt ester accelerates the coupling rate, minimizing the risk of epimerization at the C3 stereocenter.
Add the activated acid solution dropwise to the azepane mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS until the starting material mass [M+H]+ 158.1 is completely consumed.
Step 2: Saponification (Ester Hydrolysis)
Causality Check: Lithium hydroxide (LiOH) is selected over sodium hydroxide (NaOH) because the lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and allowing for milder reaction conditions that preserve the newly formed amide bond.
Concentrate the crude amidation mixture under reduced pressure and redissolve in 6.0 mL of a THF/H2O mixture (3:1 v/v).
Add 2.0 mmol (2.0 eq) of LiOH·H2O.
Stir at room temperature for 2 hours.
Acidify the mixture with 1M HCl to pH 3 to protonate the resulting carboxylic acid, driving it into the organic phase during ethyl acetate extraction.
Dry the organic layer over Na2SO4, filter, and concentrate to yield the final functionalized azepane scaffold.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of the protocol, highlighting the transformation from the stable HCl salt to the final functionalized scaffold.
Synthetic workflow for the functionalization of methyl azepane-3-carboxylate.
References
AA Blocks. "Methyl azepane-3-carboxylate". AA Blocks. [Link][2]
KU ScholarWorks. "Application of a Double Aza-Michael Reaction". University of Kansas.[Link][5]
A Comparative Guide to the Gas Chromatography Analysis of Volatile N-Methyl Azepane-3-Carboxylate Derivatives
This guide provides an in-depth comparison of analytical methodologies for N-methyl azepane-3-carboxylate derivatives, a class of compounds significant in drug development and chemical synthesis. Due to their polarity an...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of analytical methodologies for N-methyl azepane-3-carboxylate derivatives, a class of compounds significant in drug development and chemical synthesis. Due to their polarity and limited volatility, direct analysis of these molecules presents considerable challenges. This document details a robust Gas Chromatography (GC) based approach, including essential derivatization, and objectively compares its performance against alternative techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking reliable and efficient analytical solutions.
The Analytical Challenge: Physicochemical Properties of Azepane Derivatives
N-methyl azepane-3-carboxylate and its analogues contain a tertiary amine and a carboxylate ester. These functional groups, while crucial for their chemical and pharmacological activity, introduce analytical hurdles:
Polarity: The nitrogen atom in the azepane ring leads to high polarity, which can cause poor peak shape (tailing) and irreversible adsorption on traditional GC columns.
Low Volatility: The molecular weight and polar nature of these compounds limit their volatility, making it difficult to analyze them in their native state using GC, which requires analytes to be readily vaporized.[1][2]
Thermal Stability: While more stable than compounds with free hydroxyl or primary amine groups, there is still a risk of thermal degradation in the hot GC injector port, leading to inaccurate quantification and the appearance of artifact peaks.
To overcome these challenges, chemical derivatization is an essential prerequisite for successful GC analysis, aiming to mask the polar functional groups, thereby increasing volatility and improving thermal stability.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS is a powerful technique for separating and identifying volatile compounds, offering high resolution and definitive structural information.[5] For azepane derivatives, the key to a successful GC-MS method lies in the derivatization strategy.
Derivatization: The Critical First Step
While the ester group is generally suitable for GC, the tertiary amine can still cause chromatographic issues. Silylation is a highly effective derivatization technique for masking active hydrogens, but it is less reactive with tertiary amines. However, trace amounts of related primary or secondary amine impurities, or hydroxylated metabolites, would require derivatization. Acylation and alkylation are common derivatization methods for amines and carboxylic acids.[3][6][7]
For related impurities or metabolites with active hydrogens (e.g., a hydrolyzed carboxylic acid or a demethylated secondary amine), silylation is an excellent choice.
Silylation: This method replaces acidic protons with a silyl group, typically trimethylsilyl (TMS).[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective. The resulting TMS derivatives are significantly more volatile and less polar.[4][9]
Experimental Protocol 1: GC-MS Analysis via Silylation
This protocol provides a robust starting point for analyzing N-methyl azepane-3-carboxylate derivatives and related impurities that may possess active hydrogens.
1. Sample Preparation & Derivatization:
Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.
Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile) and vortex to dissolve.
Add 100 µL of BSTFA with 1% TMCS. The 2:1 ratio of derivatizing reagent to solvent is a common starting point.[4]
Securely cap the vial and heat at 70°C for 45 minutes to ensure complete derivatization.[4][9]
Cool the vial to room temperature before placing it in the GC autosampler.
2. GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent Time-of-Flight (TOF) MS for exact mass data.[10]
Column: J&W Scientific DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[11]
Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 280°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold: Hold at 280°C for 5 minutes.
MS Parameters:
Transfer Line: 280°C.
Ion Source: Electron Ionization (EI) at 230°C.
Quadrupole: 150°C.
Mass Range: Scan from m/z 40 to 550.
Workflow for GC-MS Analysis of Azepane Derivatives
Caption: Experimental workflow for the GC-MS analysis of azepane derivatives.
Comparative Analysis: Alternative Methodologies
While GC-MS offers excellent performance, other techniques provide distinct advantages, particularly for samples that are thermally labile or for chiral separations.
High-Performance Liquid Chromatography (HPLC) and UPLC-MS
Reverse-phase HPLC coupled with Mass Spectrometry (often UPLC-MS for higher throughput) is the workhorse of the pharmaceutical industry and a primary alternative to GC-MS.[12]
Advantages:
No Derivatization: The primary advantage is the ability to analyze the compound in its native form, eliminating the time and potential errors associated with a derivatization step.[1]
Thermal Stability: Analysis is performed at or near ambient temperature, making it ideal for thermally sensitive compounds.
Broad Applicability: Easily handles polar and non-volatile compounds and complex biological matrices.[13]
Disadvantages:
Lower Resolution for Volatile Isomers: May not provide the same high-resolution separation for certain volatile, structurally similar isomers that GC can achieve.
Solvent Consumption: Typically uses larger volumes of organic solvents compared to modern GC or SFC, making it less "green."
Typical HPLC-MS Conditions:
Column: C18 stationary phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[14]
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium acetate.[14][15][16]
Detector: UV-Vis (DAD) and a Mass Spectrometer (ESI source).
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" technology that bridges the gap between GC and HPLC. It uses supercritical CO₂ as the primary mobile phase, offering unique benefits.[17]
Advantages:
Speed: The low viscosity of supercritical CO₂ allows for very high flow rates and rapid separations without a significant loss of efficiency.[18]
Chiral Separations: SFC is a premier technique for chiral separations, often providing superior resolution and speed compared to chiral HPLC.[14][19][20] This is highly relevant for many pharmaceutical compounds, including azepane derivatives, which may have chiral centers.
Reduced Solvent Waste: Drastically reduces organic solvent consumption, aligning with green chemistry principles.[17][18]
Solubility: Best suited for compounds soluble in supercritical CO₂ and a co-solvent (like methanol), which covers a broad but not universal range of analytes.
Performance Comparison Summary
The choice of analytical technique depends on the specific goals of the analysis, such as routine quality control, impurity profiling, or chiral separation.
Parameter
GC-MS (with Derivatization)
HPLC / UPLC-MS
Supercritical Fluid Chromatography (SFC)
Primary Application
Volatile impurity profiling, structural elucidation of volatile compounds.
Routine QC, analysis of parent compound, non-volatile impurities, and metabolites.
Check autosampler syringe and injection parameters; ensure sample stability; verify the integrity of derivatization reagent (moisture-sensitive).[24]
Baseline Drift
Column bleed at high temperatures; contaminated detector.
Condition the column properly; ensure the final hold temperature is within the column's operating limit; clean the MS ion source.[24]
Decision Framework for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The analysis of N-methyl azepane-3-carboxylate derivatives requires a carefully considered analytical strategy. For high-resolution profiling of volatile impurities and structural elucidation, GC-MS with a preceding derivatization step is a superior method, providing excellent chromatographic separation and mass spectral clarity. However, for routine quality control and analysis of the non-volatile parent compound, HPLC or UPLC-MS offers a more direct, robust, and high-throughput solution by eliminating the need for derivatization. For applications requiring the separation of enantiomers or a "greener," faster alternative, Supercritical Fluid Chromatography (SFC) presents compelling advantages and should be strongly considered.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to generate accurate, reliable, and meaningful data in the development and analysis of these important pharmaceutical building blocks.
References
Organic Process Research & Development - ACS Publications. Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)
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Chromatography Online. Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
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Journal of Chromatography A.
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Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
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Chrominfo. Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions.
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ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
PMC. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
PMC. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
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As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EHS) protocol is just as critical as the synthetic methodologies used in drug discovery. Methyl azepane-3-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EHS) protocol is just as critical as the synthetic methodologies used in drug discovery. Methyl azepane-3-carboxylate, a functionalized cyclic amino acid ester, is frequently utilized as a building block in peptidomimetic and small-molecule pharmaceutical development.
Because this compound is handled both as a free base and a hydrochloride (HCl) salt, its solubility profile and downstream waste classifications vary. The following guide provides the authoritative operational and disposal plans required to maintain laboratory safety, ensure regulatory compliance, and prevent environmental contamination.
Hazard Profiling and Quantitative EHS Data
Before initiating any disposal protocol, the physical and chemical hazards of the specific form of methyl azepane-3-carboxylate must be understood. The compound is classified primarily as an acute irritant[1].
Table 1: Physicochemical and Hazard Data for Waste Characterization
Harmful if swallowed; Skin/Eye/Respiratory Irritant[1]
Harmful if swallowed; Skin/Eye/Respiratory Irritant[1]
Waste Stream Classification
Non-Halogenated Organic (unless mixed)
Halogenated/Aqueous (due to chloride ion)
Rationale: Understanding the salt form is critical for waste segregation. The HCl salt introduces a chloride counterion. High concentrations of chloride ions in standard organic waste streams can produce corrosive hydrogen chloride gas or toxic dioxins during commercial incineration. Therefore, highly concentrated solutions of the HCl salt must be flagged for halogenated or specialized aqueous waste streams.
Waste Segregation and Disposal Workflow
The core principle of chemical disposal is zero-drain tolerance . No form of methyl azepane-3-carboxylate should ever be introduced into municipal wastewater systems due to the potential for the biologically active nitrogenous core to disrupt aquatic ecosystems or bypass standard water treatment filtration.
Fig 1: Decision tree for the segregation and disposal of methyl azepane-3-carboxylate waste streams.
Step-by-Step Disposal Methodologies
Every protocol below is designed to be a self-validating system: the completion of one step physically ensures the safety of the next.
Applicability: Unused powder, contaminated weigh boats, spatulas, and filter paper.
Containment: Collect all solid residues and contaminated single-use consumables (e.g., Kimwipes, pipette tips) in a high-density polyethylene (HDPE) solid waste bucket lined with a heavy-duty transparent poly bag.
Causality: HDPE is highly resistant to residual organic esters and amines, preventing container degradation.
Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Irritant" (H315, H319)[1]. Explicitly write "Contains Methyl azepane-3-carboxylate (Solid)".
Sealing: Seal the poly bag with a zip-tie or tape, then secure the lid of the HDPE bucket. Store in a designated secondary containment tray until EHS pickup.
Protocol B: Liquid Waste Segregation (Reaction Mixtures and Washings)
Applicability: Post-reaction filtrates, chromatography fractions, and extraction washings.
Determine the Carrier Solvent:
If the compound is dissolved in Dichloromethane (DCM) or Chloroform, direct the waste to the Halogenated Organic carboy.
If dissolved in Ethyl Acetate, Methanol, or Hexanes, direct to the Non-Halogenated Organic carboy.
Causality: Mixing non-halogenated waste into a halogenated stream drastically increases the cost of commercial incineration, as halogenated waste requires specialized high-temperature scrubbers to neutralize acidic exhaust gases.
Aqueous Washings: When performing liquid-liquid extractions (e.g., washing an organic layer with brine or water), the aqueous layer will contain traces of the compound (especially if the HCl salt was used). Collect this in an Aqueous Hazardous Waste carboy. Do not pour down the sink.
Venting: Ensure liquid waste carboys are fitted with vented caps to prevent pressure buildup from solvent vapor expansion or unintended exothermic reactions between mixed waste streams.
Protocol C: Immediate Spill Decontamination
Applicability: Accidental benchtop or fume hood spills.
Isolate and Don PPE: Immediately halt work. Ensure you are wearing nitrile gloves, safety goggles, and a standard laboratory coat. If the spill is large and outside a fume hood, a half-face respirator with an organic vapor cartridge may be required due to H335 (respiratory irritation) risks[1].
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as the ester/amine nature of the compound mixed with unknown reaction byproducts could pose a localized fire risk.
Containment (Solid Spill): Lightly mist the solid powder with water (if the HCl salt) or a minimal amount of a high-flashpoint solvent (like isopropanol) to suppress dust generation before sweeping.
Collection: Use a non-sparking plastic scoop to transfer the absorbed material or wetted powder into a solid hazardous waste container (as detailed in Protocol A).
Surface Decontamination: Wash the affected surface with a mild detergent and water solution. The ester and amine functionalities ensure moderate aqueous solubility, allowing surfactants to easily lift residual molecules from the benchtop. Dispose of the contaminated paper towels in the solid waste bin.